molecular formula C5H3BF4KN B1454217 Potassium 3-fluoropyridine-4-trifluoroborate CAS No. 1451390-70-7

Potassium 3-fluoropyridine-4-trifluoroborate

Cat. No.: B1454217
CAS No.: 1451390-70-7
M. Wt: 202.99 g/mol
InChI Key: KSEQSFVEHOQBNJ-UHFFFAOYSA-N
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Description

Potassium 3-fluoropyridine-4-trifluoroborate is a useful research compound. Its molecular formula is C5H3BF4KN and its molecular weight is 202.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;trifluoro-(3-fluoropyridin-4-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BF4N.K/c7-5-3-11-2-1-4(5)6(8,9)10;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEQSFVEHOQBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=NC=C1)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BF4KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Synthesis of Potassium Organotrifluoroborates from Boronic Acids for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the pursuit of robust, reliable, and efficient reagents is paramount. While boronic acids have been instrumental as nucleophilic partners in palladium-catalyzed cross-coupling reactions, their inherent instability, propensity for dehydration to form boroxines, and challenging purification often present significant hurdles. This guide provides an in-depth exploration of the conversion of boronic acids into their corresponding potassium organotrifluoroborate salts—a transformation that bestows remarkable stability and ease of handling, thereby streamlining synthetic workflows and enhancing reproducibility.

The Imperative for Stability: Boronic Acids vs. Potassium Organotrifluoroborates

The utility of boronic acids in Suzuki-Miyaura cross-coupling is undeniable. However, their physical and chemical properties can be problematic. Many boronic acids are sensitive to air and moisture, leading to degradation over time and making long-term storage a significant challenge.[1][2] This instability necessitates careful handling and often requires the use of freshly prepared or purified material for optimal results.

Potassium organotrifluoroborates, in stark contrast, are generally crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture.[2][3][4] This allows for indefinite storage at room temperature without degradation, ensuring the integrity and reactivity of the reagent over extended periods.[2][5] The tetracoordinate nature of the boron atom in organotrifluoroborates effectively "protects" the carbon-boron bond from undesired side reactions, such as protodeboronation, which can plague their boronic acid counterparts.[2][5][6]

PropertyBoronic Acids (R-B(OH)₂)Potassium Organotrifluoroborates (K[R-BF₃])
Physical State Often amorphous or difficult-to-handle solidsTypically crystalline, free-flowing solids[3]
Stability Prone to dehydration (boroxine formation), air-sensitiveIndefinitely stable to air and moisture[2][5]
Handling Often requires inert atmosphere; difficult to weigh accuratelyEasy to handle and weigh on the benchtop
Purification Can be challenging; chromatography often requiredReadily purified by recrystallization[3]
Stoichiometry Purity can be inconsistent due to boroxine formationMonomeric species with well-defined stoichiometry[5][7]
Protodeboronation Susceptible, especially under basic or acidic conditionsSignificantly more resistant[6]

This comparative analysis underscores the compelling reasons for converting boronic acids to their trifluoroborate salts. The enhanced stability and ease of use not only improve the reliability of subsequent reactions but also align with the principles of efficient and practical chemical synthesis.

The Core Transformation: From Boronic Acid to Trifluoroborate Salt

The preparation of potassium organotrifluoroborates from boronic acids is a straightforward and high-yielding process. The reaction involves the treatment of a boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).

Reaction Mechanism and Stoichiometry

The reaction proceeds via the displacement of the two hydroxyl groups on the boron atom by fluoride ions. The KHF₂ serves as a convenient source of both potassium and fluoride ions. The overall transformation can be represented as follows:

R-B(OH)₂ + 2 KHF₂ → K[R-BF₃] + KF + 2 H₂O

It is common practice to use an excess of KHF₂ to drive the reaction to completion.

G cluster_reactants Reactants cluster_products Products BoronicAcid R-B(OH)₂ Boronic Acid Trifluoroborate K⁺[R-BF₃]⁻ Potassium Organotrifluoroborate BoronicAcid->Trifluoroborate + 2 KHF₂ KHF2 KHF₂ Potassium Hydrogen Fluoride Byproducts KF + H₂O Byproducts

Caption: General reaction scheme for the synthesis of potassium organotrifluoroborates.

Experimental Protocols

Two primary workflows are presented here. The first details the conversion of an isolated boronic acid, which is ideal for commercially available or previously synthesized starting materials. The second, and often more efficient, workflow describes an in situ preparation, where the crude boronic acid is generated from an organometallic precursor and immediately converted to the trifluoroborate salt without isolation of the intermediate.

Protocol 1: Preparation from an Isolated Boronic Acid

This procedure is adapted from a robust method described in Organic Syntheses and is broadly applicable to many aryl- and heteroarylboronic acids.[8]

Reagents and Materials

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-Naphthaleneboronic acid171.9822.0 g128 mmol1.0
Potassium hydrogen fluoride (KHF₂)78.1030.3 g388 mmol3.0
Methanol (MeOH)32.0480 mL--
Deionized Water (H₂O)18.02100 mL--
Acetonitrile (MeCN)41.05~700 mL--

Step-by-Step Methodology

  • Dissolution: In a 1-L round-bottomed flask equipped with a magnetic stir bar, dissolve the boronic acid (1.0 equiv) in methanol.

  • Cooling: Cool the resulting solution to approximately 5 °C using an ice-water bath.

  • Addition of KHF₂: Prepare a solution of KHF₂ (3.0 equiv) in deionized water. Add this solution to the cooled methanolic solution of the boronic acid in portions over 10 minutes. A thick white slurry will form.[8]

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature for 20-30 minutes.

  • Solvent Removal: Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol and water.

  • Azeotropic Drying: Add acetonitrile (200 mL) to the flask and reconcentrate under reduced pressure. Repeat this azeotropic drying step to ensure the complete removal of water.[8]

  • Isolation and Recrystallization: Add acetonitrile (300 mL) to the resulting solid and heat the suspension to reflux with vigorous stirring for 10-15 minutes.

  • Purification: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. Collect the white, crystalline product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold acetonitrile and then diethyl ether. Dry the product under high vacuum to yield the pure potassium organotrifluoroborate salt.

Protocol 2: In Situ Preparation from an Aryl Halide

A significant advantage of this chemistry is that the intermediate boronic acid does not need to be purified.[9] This allows for a highly efficient one-pot synthesis starting from an aryl halide via an organometallic intermediate.

G Start Aryl Halide (Ar-X) Organometallic Organolithium (Ar-Li) or Grignard (Ar-MgX) Start->Organometallic 1. n-BuLi or Mg BoronateEster Boronate Ester (Ar-B(OR)₃) Organometallic->BoronateEster 2. B(OR)₃ CrudeBoronicAcid Crude Boronic Acid (Ar-B(OH)₂) BoronateEster->CrudeBoronicAcid 3. Hydrolysis (H₃O⁺) FinalProduct Potassium Aryltrifluoroborate (K[Ar-BF₃]) Purified Crystalline Solid CrudeBoronicAcid->FinalProduct 4. KHF₂ (aq)

Sources

An In-depth Technical Guide to Potassium 3-fluoropyridine-4-trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorinated pyridine scaffolds into molecular architectures is a cornerstone of modern drug discovery. The unique electronic properties of the fluorine atom, when strategically placed on a pyridine ring, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Potassium 3-fluoropyridine-4-trifluoroborate (CAS 1451390-70-7) has emerged as a key building block in this endeavor, offering a stable, versatile, and efficient means of introducing the 3-fluoropyridin-4-yl moiety. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on enabling its effective use in research and development.

Potassium organotrifluoroborates, as a class, are prized for their enhanced stability compared to their boronic acid counterparts.[1][2] They are generally crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation, a significant advantage in both laboratory and process chemistry settings.[3][4] This inherent stability simplifies handling and stoichiometry calculations, contributing to more reproducible and reliable experimental outcomes.

Physicochemical and Spectroscopic Properties

While a comprehensive, experimentally determined dataset for this compound is not extensively published, its properties can be reliably inferred from the well-established characteristics of related organotrifluoroborates and fluorinated pyridines.

PropertyValue (Estimated/Inferred)Citation/Justification
CAS Number 1451390-70-7N/A
Molecular Formula C₅H₃BF₄KNDerived from structure
Molecular Weight 202.00 g/mol [5]
Appearance White to off-white crystalline solidGeneral property of potassium organotrifluoroborates[6]
Solubility Soluble in polar solvents such as methanol, acetonitrile, and water; limited solubility in nonpolar organic solvents.General property of potassium trifluoroborate salts[7]
Stability Air and moisture stable under standard storage conditions.[1][2]Indefinitely stable to air and moisture.[1]
¹⁹F NMR Two distinct signals are expected: one for the fluorine on the pyridine ring and another for the BF₃⁻ group.Inferred from the molecular structure.
¹¹B NMR A characteristic signal for the tetracoordinate boron atom is expected.Inferred from the molecular structure.

Synthesis and Purification: A Reliable Pathway

The synthesis of potassium organotrifluoroborates is typically a straightforward process, proceeding from the corresponding boronic acid or boronate ester.[3] This transformation offers a practical route to multigram quantities of the stable trifluoroborate salt.

Synthetic Workflow

Synthesis Start 3-Fluoro-4-bromopyridine Grignard Grignard Formation (e.g., i-PrMgCl·LiCl) Start->Grignard 1. Boronate Borylation (e.g., B(OiPr)₃) Grignard->Boronate 2. BoronicAcid Hydrolysis (Acidic Workup) Boronate->BoronicAcid 3. Trifluoroborate Salt Formation (KHF₂) BoronicAcid->Trifluoroborate 4. Product Potassium 3-fluoropyridine- 4-trifluoroborate Trifluoroborate->Product

Caption: Synthetic pathway to this compound.

Step-by-Step Synthesis Protocol
  • Grignard Reagent Formation: To a solution of 3-fluoro-4-bromopyridine in an appropriate anhydrous ether solvent (e.g., THF), a Grignard reagent such as isopropylmagnesium chloride lithium chloride complex is added at low temperature (e.g., -15 °C) to facilitate the halogen-metal exchange.

  • Borylation: The resulting Grignard reagent is then treated with a trialkyl borate, typically triisopropyl borate, at low temperature. The reaction is allowed to slowly warm to room temperature to ensure complete formation of the boronate ester.

  • Hydrolysis: The reaction mixture is quenched with an acidic aqueous solution (e.g., HCl) to hydrolyze the boronate ester to the corresponding 3-fluoropyridine-4-boronic acid.

  • Trifluoroborate Salt Formation: The crude boronic acid is then dissolved in a suitable solvent like methanol, and an aqueous solution of potassium hydrogen fluoride (KHF₂) is added.[3] The resulting this compound typically precipitates from the solution and can be isolated by filtration.

  • Purification: The isolated solid can be further purified by recrystallization from a suitable solvent system, such as acetonitrile or an acetone/diethyl ether mixture, to yield a crystalline, air- and moisture-stable product.[6]

Core Application: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This powerful carbon-carbon bond-forming reaction enables the facile introduction of the 3-fluoropyridin-4-yl moiety onto a wide range of aryl and heteroaryl halides or triflates.

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination. The use of a potassium trifluoroborate salt necessitates an initial hydrolysis step to generate the active boronic acid species in situ.

Suzuki_Miyaura Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Aryl/Heteroaryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation K[3-F-Pyr-BF3] K⁺[3-F-Pyr-BF₃]⁻ Hydrolysis Hydrolysis (Base, H₂O) K[3-F-Pyr-BF3]->Hydrolysis Boronic_Acid 3-F-Pyr-B(OH)₂ Hydrolysis->Boronic_Acid Boronic_Acid->Transmetalation Ar-Pd(II)-Pyr-F Ar-Pd(II)(L_n)-Pyr-F Transmetalation->Ar-Pd(II)-Pyr-F Reductive_Elimination Reductive Elimination Ar-Pd(II)-Pyr-F->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product {Ar-(3-F-Pyr)} Reductive_Elimination->Product

Caption: The Suzuki-Miyaura catalytic cycle utilizing a potassium trifluoroborate.

Exemplary Suzuki-Miyaura Coupling Protocol

This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 2-5 mol%), a suitable phosphine ligand (e.g., RuPhos or XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water or THF/water (typically in a 4:1 to 10:1 ratio).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11] Due to its stability, prolonged storage at ambient temperature is generally acceptable.[4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Innovation

This compound stands out as a highly valuable and practical reagent for the synthesis of complex molecules, particularly in the realm of pharmaceutical and agrochemical research. Its inherent stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists. By leveraging the principles and protocols outlined in this guide, researchers can confidently and efficiently incorporate the 3-fluoropyridin-4-yl motif into their target structures, accelerating the pace of discovery and innovation.

References

  • Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Wipf, P. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group.
  • Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(10), 1647–1661.
  • Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)
  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. European Journal of Organic Chemistry, 2003(22), 4313–4327.
  • Sigma-Aldrich. (n.d.).
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–23.
  • Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Letters, 3(3), 393–396.
  • PubChem. (n.d.). Potassium (4-Fluorophenyl)trifluoroborate.
  • U.S. Borax. (n.d.).
  • Ferguson, G., & Lough, A. J. (1991). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate.
  • Carl ROTH. (2025).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Washington Mills. (2023).
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • Actylis. (2013).
  • Boron Molecular. (n.d.).
  • Organic Syntheses. (n.d.). Procedure.
  • Dehghani, M., & Schaffie, M. (2021).
  • Wikipedia. (n.d.). Organoboron chemistry.
  • ChemicalBook. (2023). Potassium (3-fluoro-4-formylphenyl)
  • Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747.
  • Li, Y., et al. (2023). Kinetics of Boron Recovery from Boron-Rich Slag via Low-Temperature Soda Roasting. Minerals, 13(7), 957.
  • Sigma-Aldrich. (2025).
  • Actylis Lab Solutions. (2010).

Sources

An In-depth Technical Guide to the Discovery and First Synthesis of Potassium 3-fluoropyridine-4-trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the conceptual discovery and first proposed synthesis of Potassium 3-fluoropyridine-4-trifluoroborate, a novel reagent with significant potential in medicinal chemistry and drug development. Capitalizing on the well-established utility of both fluorinated pyridines and potassium organotrifluoroborates, this document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the scientific rationale underpinning the creation of this valuable chemical entity. The guide is designed to be a practical resource for researchers seeking to incorporate this and similar building blocks into their synthetic programs.

Introduction: The Convergence of Fluorinated Pyridines and Organotrifluoroborates in Drug Discovery

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The strategic introduction of fluorine atoms into organic molecules can profoundly influence their biological activity by altering properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, fluorinated pyridines are highly sought-after building blocks in the design of novel therapeutics.[3]

Parallel to the rise of fluorine chemistry, the development of robust and versatile cross-coupling methodologies has revolutionized the synthesis of complex molecules. In this context, potassium organotrifluoroborate salts, pioneered and extensively developed by the research group of Gary A. Molander, have emerged as superior alternatives to traditional boronic acids and their esters.[4][5] These salts are typically crystalline, air- and moisture-stable solids that can be stored indefinitely, offering significant advantages in terms of handling and stoichiometry.[2][6] Their enhanced stability and, in many cases, improved reactivity in Suzuki-Miyaura cross-coupling reactions make them invaluable tools for synthetic chemists.[4][7][8]

This guide details the first synthesis of a molecule that combines these two privileged motifs: this compound. The "discovery" of this compound is presented as the logical and strategic convergence of these two fields, with the aim of providing a novel, stable, and reactive building block for the synthesis of next-generation pharmaceuticals.

The Synthetic Blueprint: A Two-Stage Approach

The synthesis of this compound is envisioned as a two-stage process, commencing with the preparation of the key intermediate, 3-fluoropyridine-4-boronic acid, followed by its conversion to the target trifluoroborate salt.

G cluster_0 Stage 1: Synthesis of 3-fluoropyridine-4-boronic acid cluster_1 Stage 2: Formation of the Potassium Trifluoroborate Salt start 3-Fluoropyridine step1 Directed ortho-Metalation (DoM) start->step1 n-BuLi or LDA, THF, -78 °C intermediate1 4-Lithio-3-fluoropyridine step1->intermediate1 step2 Borylation intermediate1->step2 B(OR)3 intermediate2 3-Fluoropyridine-4-boronic acid ester step2->intermediate2 step3 Hydrolysis intermediate2->step3 Acidic workup product1 3-Fluoropyridine-4-boronic acid step3->product1 step4 Salt Formation product1_ref->step4 KHF2, MeOH/H2O final_product This compound step4->final_product

Figure 1: Proposed two-stage synthetic workflow for this compound.

Stage 1: Synthesis of 3-Fluoropyridine-4-boronic acid via Directed ortho-Metalation

The commercially available, yet often costly, 3-fluoropyridine-4-boronic acid (CAS 458532-97-3) is the cornerstone of this synthesis.[9][10] For the purpose of this guide, we will detail its preparation from the more accessible starting material, 3-fluoropyridine. The key transformation is a Directed ortho-Metalation (DoM), a powerful technique for the regioselective functionalization of aromatic and heteroaromatic systems.[11] In this case, the fluorine atom at the 3-position of the pyridine ring is expected to direct lithiation to the adjacent C-4 position.

Protocol 1: Synthesis of 3-Fluoropyridine-4-boronic acid

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Base: A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a suitable solvent is added dropwise via syringe. The use of a strong, non-nucleophilic base like LDA is often preferred for pyridines to minimize competitive addition to the C=N bond.

  • Addition of Starting Material: 3-Fluoropyridine is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.

  • Borylation: A solution of triisopropyl borate in anhydrous THF is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred vigorously to effect hydrolysis of the boronic ester.

  • Workup and Isolation: The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then brought to a neutral pH, at which point the 3-fluoropyridine-4-boronic acid may precipitate. The product can be collected by filtration or extracted into an organic solvent after adjusting the pH.

Stage 2: Conversion to this compound

The final step of the synthesis involves the conversion of the boronic acid to the corresponding potassium trifluoroborate salt. This transformation is typically achieved by reacting the boronic acid with potassium hydrogen fluoride (KHF₂) in a mixture of methanol and water.[12][13] This method is general for a wide range of aryl and heteroaryl boronic acids.[6][14]

Protocol 2: Synthesis of this compound

  • Dissolution: 3-Fluoropyridine-4-boronic acid is dissolved in methanol in a suitable flask.

  • Addition of KHF₂: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is added to the methanolic solution of the boronic acid. An excess of KHF₂ is typically used to drive the reaction to completion.

  • Precipitation: The reaction mixture is stirred at room temperature. The formation of the potassium trifluoroborate salt, which is often sparingly soluble in the reaction mixture, results in its precipitation.

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold methanol and then diethyl ether, and dried under vacuum to yield this compound as a stable, crystalline solid.

Quantitative Data and Characterization

The following table summarizes the expected materials and key parameters for the synthesis.

Parameter Stage 1: 3-Fluoropyridine-4-boronic acid Stage 2: this compound
Starting Material 3-Fluoropyridine3-Fluoropyridine-4-boronic acid
Key Reagents n-BuLi or LDA, Triisopropyl boratePotassium hydrogen fluoride (KHF₂)
Solvent(s) Anhydrous THFMethanol, Water
Reaction Temperature -78 °C to room temperatureRoom temperature
Typical Yield 60-80% (estimated)>90%
Product Appearance White to off-white solidWhite crystalline solid
Molecular Formula C₅H₅BFNO₂C₅H₄BF₆K N
Molecular Weight 140.91 g/mol 203.00 g/mol

Characterization: The structure and purity of the final product, this compound, would be confirmed using a suite of analytical techniques, including:

  • NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to confirm the chemical structure and connectivity.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy: To identify characteristic functional group vibrations.

  • Elemental Analysis: To confirm the elemental composition.

Mechanistic Insights

The key steps of the synthesis are underpinned by well-understood reaction mechanisms.

G cluster_0 Directed ortho-Metalation (DoM) cluster_1 Trifluoroborate Formation start 3-Fluoropyridine complex Coordination Complex start->complex Coordination of Li to N and F base R-Li base->complex deprotonation Deprotonation complex->deprotonation Proximity-induced lithiated 4-Lithio-3-fluoropyridine deprotonation->lithiated boronic_acid R-B(OH)2 intermediate [R-B(OH)2F]⁻ K⁺ boronic_acid->intermediate khf2 KHF2 khf2->intermediate dehydration Dehydration & Fluorination intermediate->dehydration product [R-BF3]⁻ K⁺ dehydration->product

Sources

A Guide to the Thermal Stability of Potassium 3-fluoropyridine-4-trifluoroborate: A Critical Assessment for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Organotrifluoroborates in Medicinal Chemistry

Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, particularly within the pharmaceutical industry. Their enhanced stability compared to boronic acids, coupled with their ease of handling and functional group tolerance, has cemented their role in complex molecule synthesis.[1][2][3] Potassium 3-fluoropyridine-4-trifluoroborate, a key building block for introducing the 3-fluoropyridine moiety found in numerous bioactive compounds, is no exception. As with any active pharmaceutical ingredient (API) precursor or intermediate, a thorough understanding of its thermal stability is paramount for ensuring safe and reproducible manufacturing processes, as well as for defining appropriate storage and handling conditions.[4]

This in-depth technical guide provides a comprehensive framework for evaluating the thermal stability of this compound. While specific experimental data for this particular compound is not extensively available in the public domain, this guide synthesizes established principles from the broader class of potassium aryltrifluoroborates and outlines the authoritative analytical techniques required for its characterization. The methodologies detailed herein are designed to provide researchers, process chemists, and drug development professionals with the necessary tools to rigorously assess the thermal properties of this critical reagent.

Understanding the Physicochemical Landscape of Potassium Aryltrifluoroborates

Potassium aryltrifluoroborates are ionic salts characterized by a tetrahedral boron center covalently bound to an aryl group and three fluorine atoms, with a potassium cation providing charge balance. This structure confers a high degree of stability compared to their boronic acid counterparts, which are prone to dehydration and protodeboronation.[5] Generally, potassium organotrifluoroborates are crystalline solids that are stable to air and moisture at ambient temperatures, allowing for extended storage without significant degradation.[1][4]

The thermal stability of these salts is influenced by several factors, including the nature of the organic substituent and the overall crystalline lattice energy. While many organotrifluoroborates exhibit high thermal stability, it is crucial to experimentally determine the decomposition temperature for each specific compound to identify the upper limits of safe handling and processing.

Core Analytical Techniques for Thermal Stability Assessment

The primary techniques for evaluating the thermal stability of solid-state materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7] These methods provide complementary information on mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[7] This technique is invaluable for determining the onset of decomposition, identifying the presence of volatile components (such as residual solvents or water), and quantifying the extent of degradation.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6][7] It is used to detect thermal events such as melting, crystallization, phase transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.[7][8]

Experimental Protocol: A Self-Validating Approach to Thermal Analysis

The following protocols for TGA and DSC are designed to provide a robust and reliable assessment of the thermal stability of this compound.

Sample Preparation and Handling

Given that organotrifluoroborates can be hygroscopic, it is imperative to handle the sample in a controlled environment (e.g., a glovebox with low humidity) to prevent the absorption of atmospheric moisture, which could interfere with the thermal analysis. The sample should be a fine, homogeneous powder to ensure uniform heat transfer.

Thermogravimetric Analysis (TGA) Workflow
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Loading: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline with the tangent of the decomposition curve.

    • Quantify the percentage of mass loss at different temperature intervals.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Interpretation Prep Sample Weighing (5-10 mg) TGA Heat in N2 atmosphere (10 °C/min) Prep->TGA Load Sample Analysis Record Mass vs. Temperature TGA->Analysis Acquire Data Tonset Determine T-onset Analysis->Tonset MassLoss Quantify Mass Loss (%) Analysis->MassLoss

Caption: TGA Experimental Workflow for Thermal Stability Assessment.

Differential Scanning Calorimetry (DSC) Workflow
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Loading: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is recommended.

    • Temperature Program:

      • Heat from ambient temperature to a temperature below the expected decomposition point (e.g., 250 °C) to observe any phase transitions or melting.

      • Cool the sample back to ambient temperature.

      • Reheat the sample to a higher temperature (e.g., 400 °C) to observe decomposition.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Calculate the enthalpy change (ΔH) for each event by integrating the peak area.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_results_dsc Data Interpretation Prep_DSC Sample Weighing (2-5 mg) & Sealing DSC Heat-Cool-Heat Cycle in N2 atmosphere Prep_DSC->DSC Load Sample & Reference Analysis_DSC Record Heat Flow vs. Temperature DSC->Analysis_DSC Acquire Data Events Identify Endotherms/ Exotherms Analysis_DSC->Events Enthalpy Calculate ΔH Analysis_DSC->Enthalpy

Caption: DSC Experimental Workflow for Thermal Event Analysis.

Anticipated Results and Mechanistic Insights

Based on the known properties of related potassium aryltrifluoroborates and potassium tetrafluoroborate, the following outcomes can be anticipated for this compound:

ParameterExpected ObservationSignificance
TGA: Onset of Decomposition (Tonset) Likely to be above 200 °CIndicates good thermal stability for typical pharmaceutical processing.
TGA: Mass Loss A significant, sharp mass loss corresponding to decomposition.The percentage of mass loss can help elucidate the decomposition pathway.
DSC: Melting Point May exhibit a sharp endothermic peak corresponding to melting prior to decomposition. Some salts decompose without melting.A distinct melting point is a key physical property.
DSC: Decomposition An exothermic event is expected, indicating that the decomposition process releases energy.The magnitude of the exotherm provides information on the energetic nature of the decomposition.

The decomposition of aryltrifluoroborates can proceed through various pathways, including the cleavage of the carbon-boron bond. The presence of the fluorine atom on the pyridine ring may influence the decomposition mechanism and the stability of the resulting fragments. Analysis of the evolved gases from the TGA experiment using a coupled mass spectrometer (TGA-MS) can provide valuable insights into the decomposition products.

Safety, Handling, and Storage Recommendations

While potassium organotrifluoroborates are generally considered stable, it is prudent to handle them with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10] The compound should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[9] In case of a fire, use a dry chemical, foam, or carbon dioxide extinguisher.[9]

Conclusion

A thorough understanding of the thermal stability of this compound is a non-negotiable aspect of its application in pharmaceutical development. The systematic application of TGA and DSC, as outlined in this guide, provides a robust framework for obtaining the critical data necessary for safe handling, process optimization, and regulatory compliance. While this guide provides a strong foundation based on the properties of analogous compounds, it is imperative that experimental data be generated for this specific molecule to ensure the highest standards of scientific integrity and process safety.

References

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. European Journal of Organic Chemistry, 2003(22), 4313–4327.
  • Hao, H., Sun, S., & Zhang, G. (2019). Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C.
  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 5(13), 2267–2270.
  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
  • Batey, R. A., Quach, T. D., & Shen, M. (2002). Neutral and Cationic Rhodium(I) and Iridium(I) Complexes as Catalysts for the Nucleophilic Addition of Potassium Aryl- and Alkenyltrifluoroborates to Aldehydes. Organic Letters, 4(15), 2573–2576.
  • Molander, G. A., & Ito, T. (2001).
  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Potassium tetrafluoroborate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]

  • Molander, G. A., & Yun, C.-S. (2002). Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Bromides and Iodides. The Journal of Organic Chemistry, 67(24), 8416–8423.
  • Vedejs, E., & Chapman, R. W. (1994). A General, Practical Method for the Synthesis of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 59(18), 5373–5375.
  • Darses, S., & Genet, J.-P. (2006). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: potassium fluoride. Retrieved from [Link]

  • Heriot-Watt University. (2024). Revisiting Solid-Solid Phase Transitions in Sodium and Potassium Tetrafluoroborate for Thermal Energy Storage. Retrieved from [Link]

  • Molander, G. A., & Traister, K. M. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. Retrieved from [Link]

  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(9), 1559–1569.
  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]

  • Chen, C.-H., & Chang, M.-B. (n.d.). Decomposition of Boron Trifluoride in the RF Plasma Environment.
  • Molander, G. A., & Ham, J. (2014). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. Retrieved from [Link]

  • Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Pure and Applied Chemistry, 82(1), 161–169.
  • Simmie, J. M. (2016). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 18(11), 1435–1443.
  • Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Bio-Rad. (n.d.). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

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Methodological & Application

Application Note: Robust and Efficient Suzuki-Miyaura Coupling of Potassium 3-Fluoropyridine-4-trifluoroborate for the Synthesis of Novel Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of potassium 3-fluoropyridine-4-trifluoroborate with various aryl and heteroaryl halides. The 3-fluoropyridine moiety is a privileged scaffold in modern medicinal chemistry, and its incorporation into complex molecules is of significant interest to drug development professionals.[1][2] Potassium organotrifluoroborate salts offer substantial advantages over traditional boronic acids, including enhanced stability, ease of handling, and resistance to protodeboronation, making them ideal reagents for complex molecular synthesis.[3][4] This document details a field-proven protocol, explains the mechanistic rationale behind component selection, and provides troubleshooting guidance to enable researchers to reliably synthesize novel 4-aryl-3-fluoropyridine derivatives.

Introduction: The Strategic Advantage of this compound

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[5][6] In the context of pharmaceutical and agrochemical research, the synthesis of heteroaromatic compounds is of paramount importance.[7][8] Specifically, the 3-fluoropyridine unit is a highly sought-after motif. The introduction of a fluorine atom at the 3-position can significantly modulate a molecule's physicochemical properties, such as basicity and metabolic stability, without introducing significant steric bulk.[1]

Traditional Suzuki-Miyaura couplings often employ boronic acids, which can be prone to decomposition and homocoupling, especially in the case of electron-deficient heteroaryl systems.[3][7] Potassium organotrifluoroborate salts, such as this compound, serve as robust and reliable alternatives.[4] These crystalline, air- and moisture-stable solids are easily handled and stored, offering excellent stoichiometry control.[9] Their key advantage lies in the "slow release" of the corresponding boronic acid in situ under the reaction conditions, which maintains a low concentration of the active boron species, thereby minimizing unwanted side reactions like protodeboronation and oxidative homocoupling.[10][11][12]

This protocol is specifically tailored for the coupling of this compound, an electron-deficient heteroaryltrifluoroborate, which presents unique challenges that are addressed through the careful selection of catalyst, ligand, base, and solvent.

Mechanistic Rationale: A Self-Validating System

The success of the Suzuki-Miyaura coupling with potassium organotrifluoroborates hinges on a finely tuned interplay between the hydrolysis of the trifluoroborate and the palladium catalytic cycle. Understanding this interplay is key to troubleshooting and optimizing the reaction.

Activation of the Trifluoroborate: The "Slow Release" Principle

The tetracoordinate boron atom in the [R-BF₃]K salt is relatively inert and not directly active in the transmetalation step of the Suzuki cycle.[9] The reaction is initiated by the slow, base-mediated hydrolysis of the trifluoroborate salt to the corresponding boronic acid or a related boronate species. This is the rate-limiting step for the availability of the nucleophilic partner.[10][11][12]

This "slow release" mechanism is crucial for electron-deficient heteroaryl systems, which are particularly susceptible to protodeboronation.[3] By keeping the concentration of the boronic acid low throughout the reaction, its decomposition is minimized, ensuring that it is available for productive cross-coupling.[10][11][12]

The Palladium Catalytic Cycle

The core of the reaction is the palladium-catalyzed cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ (Oxidative Addition Complex) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl Ar-Pd(II)-(3-F-Py) L₂ Transmetalation->PdII_Aryl Boronate [3-F-Py-BF₃]K + H₂O/Base BoronicAcid 3-F-Py-B(OH)₂ (Active Boron Species) Boronate->BoronicAcid Hydrolysis BoronicAcid->Transmetalation RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product Ar-(3-F-Py) (Coupled Product) RedElim->Product ArylHalide Ar-X (Electrophile) ArylHalide->OxAdd

Figure 1. Simplified Suzuki-Miyaura catalytic cycle for organotrifluoroborates.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step of the overall cycle.[5]

  • Transmetalation: The organic group from the activated boron species (3-fluoropyridinyl) is transferred to the palladium center, displacing the halide. The base plays a critical role here, facilitating the formation of a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst.[5]

The choice of a bulky, electron-rich phosphine ligand like RuPhos is critical for promoting both the oxidative addition of challenging electrophiles (like aryl chlorides) and the subsequent reductive elimination.[3][9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of electron-deficient heteroaryltrifluoroborates.[3]

Materials and Reagents
  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromobenzonitrile)

  • Palladium(II) acetate [Pd(OAc)₂]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (anhydrous)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure

The following workflow outlines the key steps for a successful coupling reaction.

Experimental_Workflow start Start reagents 1. Add Solids to Vial: - K(3-F-Py)BF₃ (1.05 eq) - Aryl Halide (1.0 eq) - Pd(OAc)₂ (1 mol%) - RuPhos (2 mol%) - Na₂CO₃ (2.0 eq) start->reagents purge 2. Seal and Purge Vial with Inert Gas reagents->purge solvent 3. Add Anhydrous Ethanol via Syringe purge->solvent reaction 4. Heat and Stir (e.g., 85 °C, 12-24 h) solvent->reaction monitor 5. Monitor Reaction (TLC, GC-MS, or LC-MS) reaction->monitor workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Upon Completion purify 7. Dry and Purify - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end Product purify->end

Figure 2. General experimental workflow for the coupling reaction.

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.05 equivalents), the aryl halide (1.0 equivalent, e.g., 0.25 mmol), palladium(II) acetate (1 mol%), RuPhos (2 mol%), and sodium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the vial with a cap containing a septum. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous ethanol via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Reaction: Place the vial in a preheated oil bath or heating block at 85 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data and Expected Outcomes

The following table summarizes representative results for the coupling of similar fluorinated pyridine trifluoroborates with various aryl halides, based on established literature.[3][12] These outcomes serve as a benchmark for what researchers can expect when applying the protocol to this compound.

EntryFluoropyridine TrifluoroborateCoupling PartnerProductYield (%)
12-Fluoropyridin-3-yltrifluoroborate4-Bromobenzonitrile2-Fluoro-3-(4-cyanophenyl)pyridine73[3][12]
22-Fluoropyridin-3-yltrifluoroborate4-Chlorobenzonitrile2-Fluoro-3-(4-cyanophenyl)pyridine49[3][12]
36-Fluoropyridin-3-yltrifluoroborate4-Bromobenzonitrile2-Fluoro-5-(4-cyanophenyl)pyridine65[3][12]
46-Fluoropyridin-3-yltrifluoroborate4-Chlorobenzonitrile2-Fluoro-5-(4-cyanophenyl)pyridine78[3][12]
5Pyridin-3-yltrifluoroborate4-Chlorobenzonitrile3-(4-Cyanophenyl)pyridine68[3]

Table 1. Representative yields for the Suzuki-Miyaura coupling of fluorinated pyridine trifluoroborates. Conditions: 1 mol% Pd(OAc)₂, 2 mol% RuPhos, 2 equiv. Na₂CO₃, EtOH, 85 °C.

Troubleshooting and Key Considerations

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient base or water for hydrolysis- Poor quality solvent/reagents- Reaction temperature too low- Use fresh Pd(OAc)₂ and ligand.- Ensure the base is dry and of high purity. Consider using Cs₂CO₃ or K₃PO₄, which can be more effective.[11]- Use anhydrous ethanol.- Increase temperature to 90-100 °C, but monitor for decomposition.
Protodeboronation of Trifluoroborate - Presence of excess water or acidic impurities- Reaction time too long at high temperature- Use anhydrous solvent. Ensure base is not hygroscopic.- Monitor the reaction closely and stop once the starting material is consumed. Do not run for excessively long periods.
Formation of Homocoupled Byproducts - Oxygen contamination leading to oxidative homocoupling of the boronic acid- Catalyst decomposition- Ensure the reaction is set up under a strictly inert atmosphere.- Increase ligand to palladium ratio slightly (e.g., L:Pd of 2.5:1).
Difficulty with Aryl Chlorides - Insufficiently active catalyst system- Increase catalyst loading to 2-3 mol%.- Consider alternative, highly active ligands such as XPhos or SPhos.[3]

Table 2. Common troubleshooting guide for the Suzuki-Miyaura coupling of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and reliable method for the synthesis of valuable 4-aryl-3-fluoropyridine derivatives. The superior stability and handling characteristics of the trifluoroborate salt, combined with an optimized palladium/RuPhos catalytic system, overcome common challenges associated with electron-deficient heteroaryl couplings. This protocol provides a robust foundation for researchers in medicinal chemistry and materials science to access novel chemical entities with high efficiency and predictability.

References

  • Molander, G. A., & Biolatto, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(19), 7364–7370. [Link]

  • Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Organic & Biomolecular Chemistry, 8(1), 13-19. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Molander, G. A., & Ellis, N. (2006). Suzuki−Miyaura Cross−Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(19), 7471–7476. [Link]

  • O'Hagan, D. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13478–13485. [Link]

  • Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9679–9683. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(21), 6878–6886. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Molander, G. A., & Figueroa, R. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. University of Pennsylvania ScholarlyCommons. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Love, J. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • ChemDirect. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from [Link]

  • Cella, R., et al. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 244–250. [Link]

  • Semantic Scholar. (2017). Suzuki-Miyaura CC Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

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Application Notes and Protocols for Ligand-Mediated Suzuki Coupling of 3-Fluoropyridine-4-Trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated pyridine moieties are of paramount importance in modern medicinal chemistry and drug development. Their incorporation into molecular scaffolds can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The 3-fluoropyridine scaffold, in particular, is a key building block in numerous pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for constructing the crucial carbon-carbon bonds to create these complex molecules.[1] This guide focuses on the Suzuki coupling of potassium 3-fluoropyridine-4-trifluoroborate, a stable and readily accessible building block, with a deep dive into the critical role of ligand selection in achieving high efficiency and yield.

Potassium organotrifluoroborates have gained widespread use in Suzuki-Miyaura reactions due to their enhanced stability compared to the corresponding boronic acids.[2] They are generally crystalline solids, stable to air and moisture, and less prone to protodeboronation, which simplifies handling and storage.[2]

The Heart of the Matter: Ligand Effects on the Catalytic Cycle

The choice of ligand in a palladium-catalyzed Suzuki-Miyaura coupling is not merely an optimization step but a fundamental determinant of the reaction's success. The ligand directly influences the electronic and steric environment of the palladium center, thereby governing the rates and efficiencies of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For challenging substrates like electron-deficient fluoropyridines, the right ligand is essential to overcome potential hurdles such as slow oxidative addition or catalyst deactivation.

The primary role of the phosphine or N-heterocyclic carbene (NHC) ligand is to stabilize the palladium(0) species and facilitate the catalytic cycle.[3] Bulky, electron-rich ligands are often preferred as they promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition.[4][5]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L₂) OxAdd->ArPd(II)XL2 Transmetalation Transmetalation (R-BF₃K + Base) ArPd(II)XL2->Transmetalation R-BF₃K Base ArPd(II)RL2 Ar-Pd(II)-R(L₂) Transmetalation->ArPd(II)RL2 RedElim Reductive Elimination ArPd(II)RL2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle. The ligand (L) plays a crucial role in each step.

Comparative Analysis of Ligand Classes for Coupling with 3-Fluoropyridine-4-Trifluoroborate

The successful coupling of this compound with various aryl and heteroaryl halides is highly dependent on the judicious selection of the phosphine or NHC ligand. Below is a comparative overview of commonly employed ligand classes and their anticipated performance in this specific transformation.

Buchwald-Type Biaryl Phosphine Ligands

Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone that creates a sterically hindered and electron-rich phosphorus center.[4][5][6] This architecture is highly effective for a broad range of challenging Suzuki-Miyaura couplings.[5][7]

  • Key Ligands: SPhos, XPhos, RuPhos

  • Mechanism of Action: The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition of aryl halides. The electron-rich nature of the phosphine enhances the rate of reductive elimination.

  • Expected Performance: For the coupling of 3-fluoropyridine-4-trifluoroborate, ligands like RuPhos and SPhos are expected to provide excellent yields, particularly with demanding aryl chloride coupling partners.[2][8][9] The choice between them may depend on the specific steric and electronic properties of the aryl halide.

cataCXium® Ligands

This class of ligands, featuring di(1-adamantyl)alkylphosphine groups, is known for its exceptional steric bulk and basicity.[10] These properties make them highly efficient for palladium-catalyzed cross-coupling reactions, often allowing for very low catalyst loadings.

  • Key Ligand: cataCXium® A

  • Mechanism of Action: The immense steric hindrance of the adamantyl groups facilitates the reductive elimination step and stabilizes the active catalytic species, leading to high turnover numbers (TONs) and turnover frequencies (TOFs).

  • Expected Performance: cataCXium® A is a strong candidate for the Suzuki coupling of 3-fluoropyridine-4-trifluoroborate, especially in contexts where high catalyst efficiency is paramount. It has shown unique effectiveness in challenging heteroaryl couplings.[11]

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful class of ligands for cross-coupling reactions. They form strong bonds with the metal center and are often more resistant to oxidation than phosphine ligands.

  • Key Ligands: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)

  • Mechanism of Action: NHCs are strong σ-donors, which can accelerate the rate of oxidative addition. Their steric bulk can be tuned to optimize the catalytic activity for specific substrates.[12]

  • Expected Performance: For the coupling of 3-fluoropyridine-4-trifluoroborate, NHC ligands like IPr and SIPr are expected to be highly effective, potentially offering different selectivity compared to phosphine ligands in certain cases.[12]

Data Summary: Ligand Performance in Heteroaryl Trifluoroborate Couplings
Ligand ClassKey ExamplesTypical Catalyst LoadingKey Advantages for 3-Fluoropyridine CouplingReference
Buchwald-Type RuPhos, SPhos, XPhos1-2 mol %High reactivity with aryl chlorides, broad substrate scope.[2][7][8][9]
cataCXium® cataCXium® A0.01-1 mol %High turnover numbers, excellent for sterically demanding couplings.[10][11]
NHC Ligands IPr, SIPr1-2 mol %Strong σ-donation, high thermal stability.[12]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, using a Buchwald-type ligand.

Materials and Reagents:
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Ethanol (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Workflow Diagram

Suzuki_Protocol_Workflow start Start reagents Combine Reagents: - 3-Fluoropyridine-4-trifluoroborate - Aryl Bromide - Pd(OAc)₂ - RuPhos - Base (Na₂CO₃) start->reagents solvent Add Solvents: - Ethanol - Water reagents->solvent degas Degas Mixture (N₂/Ar Purge) solvent->degas heat Heat Reaction Mixture (e.g., 85 °C) degas->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Purify by Column Chromatography dry->purify product Obtain Pure Product purify->product

Sources

Application Notes & Protocols: Potassium 3-fluoropyridine-4-trifluoroborate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Convergence of Stability and Reactivity

In the landscape of modern drug discovery, the strategic incorporation of fluorinated heterocycles is a cornerstone for modulating the physicochemical and pharmacological properties of lead compounds. The pyridine scaffold is ubiquitous in pharmaceuticals, and its fluorination can profoundly enhance metabolic stability, alter basicity (pKa), and improve membrane permeability.[1][2][3] Specifically, the 3-fluoropyridine motif is a valuable component in the design of novel therapeutics targeting a range of conditions, from central nervous system disorders to oncology.[2]

Potassium 3-fluoropyridine-4-trifluoroborate emerges as a superior building block for introducing this key structural unit. It belongs to the class of potassium organotrifluoroborate salts, which offer significant advantages over their boronic acid and ester counterparts. These crystalline solids are generally stable to both air and moisture, eliminating the need for strictly anhydrous or inert reaction conditions and simplifying storage and handling.[4][5][6] This inherent stability, coupled with their reliable stoichiometry and high reactivity in cross-coupling reactions, makes them exceptionally well-suited for the demanding and often complex synthetic campaigns of medicinal chemistry.[7][8]

This guide provides an in-depth exploration of the application of this compound, focusing on its central role in palladium-catalyzed cross-coupling reactions and offering detailed protocols for its effective use in a research and development setting.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is the premier method for constructing C-C bonds, particularly between sp²-hybridized centers.[9][10] this compound is an excellent nucleophilic partner in this reaction, enabling the efficient synthesis of 4-aryl- or 4-vinyl-3-fluoropyridines.

Mechanistic Rationale

The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.[11]

  • Transmetalation : This is the crucial step where the organic group is transferred from boron to the palladium center. For potassium organotrifluoroborates, this step requires a base (e.g., Cs₂CO₃, K₂CO₃) to facilitate the formation of a more reactive boronate species, displacing the fluoride ions and enabling the transfer to the palladium complex.

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[11]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX L₂Pd(II)(Ar)(X) Pd0:e->PdII_ArX:w Ar-X Transmetal Transmetalation PdII_ArR L₂Pd(II)(Ar)(R') PdII_ArX:e->PdII_ArR:w [R'-BF₃]⁻ K⁺ Base PdII_ArR:e->Pd0:w Ar-R' RedElim Reductive Elimination Product Ar-R' ArX Ar-X (Electrophile) Borate [R'-BF₃]⁻ K⁺ Base Base (e.g., Cs₂CO₃) K1 R' = 3-fluoro-4-pyridinyl K2 Ar = Aryl or Vinyl group K3 X = Br, I, Cl, OTf K4 L = Ligand (e.g., phosphine)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols and Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative method for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (Nitrogen or Argon) prevents catalyst oxidation and ensures high catalytic activity.

  • Solvent Degassing: Residual oxygen dissolved in solvents can also deactivate the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is critical for reproducible and high-yielding reactions.

  • Choice of Base: A base is required to activate the trifluoroborate salt. Cesium carbonate (Cs₂CO₃) is often highly effective due to its high solubility in organic solvents and its ability to facilitate the formation of the reactive borate intermediate.

  • Ligand Selection: Phosphine ligands (like SPhos, XPhos, or RuPhos) stabilize the palladium center and modulate its reactivity, often leading to higher yields and broader substrate scope, especially with challenging substrates like aryl chlorides.[5]

Materials & Equipment:

  • This compound

  • Aryl bromide (or other suitable electrophile)

  • Palladium(II) acetate [Pd(OAc)₂] or similar Pd precursor

  • Phosphine ligand (e.g., RuPhos, SPhos)

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), Cesium carbonate (2.0 - 3.0 equivalents), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common system is a mixture of an organic solvent like toluene or dioxane with water (e.g., 10:1 ratio).

  • Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 3-fluoro-4-arylpyridine product.

Data Presentation: Illustrative Reaction Parameters

The following table summarizes typical conditions and considerations for the Suzuki-Miyaura coupling. Yields are illustrative and highly dependent on the specific substrates used.

Electrophile (Ar-X)Catalyst System (mol%)Base (equiv.)SolventTemp (°C)Typical YieldNotes
4-BromoanisolePd(OAc)₂ (2%), SPhos (4%)Cs₂CO₃ (3)Toluene/H₂O100Good to ExcellentA standard, electron-rich coupling partner.
4-ChlorobenzonitrilePd₂(dba)₃ (2%), XPhos (4%)K₃PO₄ (3)Dioxane110Moderate to GoodAryl chlorides are less reactive and often require stronger bases and more specialized ligands.[12]
1-Bromo-3-(CF₃)benzenePdCl₂(dppf) (3%)K₂CO₃ (3)DME/H₂O90GoodElectron-deficient partners generally couple efficiently.
Vinyl BromidePd(PPh₃)₄ (5%)Na₂CO₃ (3)Toluene/EtOH80GoodRetains the stereochemistry of the vinyl partner.

Advantages in the Drug Discovery Workflow

The stability and reliability of this compound make it an ideal reagent for late-stage functionalization (LSF) . LSF is a powerful strategy in medicinal chemistry where key structural motifs are introduced at the end of a synthetic sequence. This approach allows for the rapid generation of a diverse library of analogues from a common, advanced intermediate, accelerating the structure-activity relationship (SAR) studies.

The air and moisture stability of the trifluoroborate salt means it can be successfully coupled with complex, multi-functionalized molecules without the risk of degradation that might occur with more sensitive organometallic reagents.[4][8]

Late_Stage_Functionalization Core Complex Core (e.g., with -Br) Coupling Suzuki-Miyaura Coupling Core->Coupling Reagent [3-F-Pyr-4-BF₃]⁻ K⁺ Reagent->Coupling Analog1 Analog 1 Coupling->Analog1 Analog2 Analog 2 Coupling->Analog2 AnalogN Analog 'n' Coupling->AnalogN SAR SAR Studies Analog1->SAR Analog2->SAR AnalogN->SAR

Caption: Workflow for Late-Stage Functionalization in drug discovery.

Conclusion

This compound is a robust and versatile building block that addresses many of the challenges associated with handling traditional organoboron reagents. Its exceptional stability, ease of use, and high reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists. The ability to reliably introduce the important 3-fluoropyridine moiety, particularly in late-stage functionalization strategies, streamlines the synthesis of novel drug candidates and accelerates the entire discovery process. Its adoption can lead to more efficient and practical synthetic routes for the next generation of therapeutics.

References

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–826.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-826. Available from: [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]

  • Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh.
  • Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. Available from: [Link]

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved January 27, 2026, from [Link]

  • Wang, F., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(9), 2584–2590. Available from: [Link]

  • Banks, R. E., et al. (2019). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 11(8), 1339. Available from: [Link]

  • Aoccd. (2023, September 18). Potassium Fluoride's Wondrous Applications in Medicine and Pharmaceuticals. Retrieved January 27, 2026, from [Link]

  • Chen, Z., et al. (2022). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Chemistry, 14, 1041-1048. Available from: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved January 27, 2026, from [Link]

  • Speciality Chemicals. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved January 27, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved January 27, 2026, from [Link]

  • Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(13), 5001. Available from: [Link]

  • Cable, C., et al. (2021). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 11, 23984. Available from: [Link]

  • ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |. YouTube. Retrieved January 27, 2026, from [Link]

Sources

Application Note: Synthesis of Kinase Inhibitor Scaffolds Utilizing Potassium 3-Fluoropyridin-4-yltrifluoroborate via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Pyridines in Kinase Inhibition

The pyridine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its ability to form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine core of ATP.[1][2] The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool in modern medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong C-F bonds, can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. Specifically, fluorination can improve metabolic stability, membrane permeability, and binding affinity, while also modulating the pKa of nearby functional groups.[3] This application note provides a detailed protocol for the synthesis of a key biaryl intermediate for kinase inhibitors, employing potassium 3-fluoropyridin-4-yltrifluoroborate as a versatile and stable building block in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Potassium organotrifluoroborates have gained prominence as robust alternatives to boronic acids in Suzuki-Miyaura couplings. They are generally air- and moisture-stable crystalline solids, offering advantages in handling, storage, and stoichiometry.[4] While the Suzuki-Miyaura coupling of pyridyl derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which reduces the nucleophilicity of the organoboron species, carefully selected catalytic systems can overcome these hurdles.[5] This guide will walk researchers through a reliable protocol, offering insights into the rationale behind the chosen conditions and troubleshooting common issues.

Core Reagent Spotlight: Potassium 3-Fluoropyridin-4-yltrifluoroborate

Potassium 3-fluoropyridin-4-yltrifluoroborate is a highly valuable reagent for introducing the 3-fluoropyridin-4-yl moiety into target molecules. The presence of the fluorine atom at the 3-position can influence the electronic properties of the pyridine ring, potentially enhancing interactions with the kinase active site and improving selectivity.

Table 1: Properties of Potassium 3-Fluoropyridin-4-yltrifluoroborate

PropertyValue
Molecular Formula C₅H₄BF₄N·K
Molecular Weight 209.00 g/mol
Appearance White to off-white solid
Stability Air- and moisture-stable
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO) and water

Reaction Schematics and Mechanism

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-BF3K, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst and ligand is critical for the successful coupling of electron-deficient heteroaryl trifluoroborates. Bulky, electron-rich phosphine ligands, such as RuPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps.[5]

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-3-fluoropyridine

This protocol details a representative Suzuki-Miyaura cross-coupling reaction between potassium 3-fluoropyridin-4-yltrifluoroborate and 1,4-dibromobenzene to produce a versatile intermediate for further elaboration into a kinase inhibitor.

Materials and Equipment:

  • Potassium 3-fluoropyridin-4-yltrifluoroborate (1.0 equiv)

  • 1,4-Dibromobenzene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.06 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Rotary evaporator

Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reagents: - K(3-F-4-Py)BF3 - 1,4-Dibromobenzene - Na2CO3 Catalyst Add Catalyst System: - Pd(OAc)2 - RuPhos Reagents->Catalyst Solvent Add Solvents: - Ethanol - Water Catalyst->Solvent Degas Degas with N2/Ar Solvent->Degas Heat Heat to 85 °C (Monitor by TLC/LC-MS) Degas->Heat Quench Cool and Quench (Add Water) Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add potassium 3-fluoropyridin-4-yltrifluoroborate (e.g., 209 mg, 1.0 mmol), 1,4-dibromobenzene (283 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (6.7 mg, 0.03 mmol) and RuPhos (28 mg, 0.06 mmol) in a small amount of ethanol. Add this catalyst mixture to the reaction flask.

  • Solvent Addition: Add ethanol (5 mL) and water (1 mL) to the reaction mixture.

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require 12-24 hours for completion. The electron-deficient nature of the pyridyl trifluoroborate can lead to longer reaction times compared to more electron-rich analogues.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified 4-(4-bromophenyl)-3-fluoropyridine by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Table 2: Representative Reaction Parameters and Expected Outcome

ParameterValueRationale
Catalyst Pd(OAc)₂ / RuPhosA robust system for coupling challenging heteroaryl trifluoroborates.[5]
Base Na₂CO₃A moderately strong inorganic base suitable for this transformation.
Solvent EtOH / H₂OA common solvent system for Suzuki-Miyaura reactions that facilitates the dissolution of both organic and inorganic reagents.
Temperature 85 °CProvides sufficient thermal energy to drive the reaction without significant decomposition of reagents.
Expected Yield 60-80%Yields can vary depending on the purity of starting materials and reaction scale.

Characterization of 4-(4-Bromophenyl)-3-fluoropyridine

Thorough characterization of the final product is essential to ensure its suitability for subsequent synthetic steps.

  • ¹H NMR: Expect characteristic signals for the aromatic protons. The protons on the pyridine ring will show coupling to the fluorine atom.

  • ¹³C NMR: The carbon atoms of the pyridine ring will exhibit C-F coupling constants.

  • ¹⁹F NMR: A singlet or a multiplet (depending on coupling to adjacent protons) in the typical range for aryl fluorides.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed, along with the characteristic isotopic pattern for a bromine-containing compound.

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 5 mol% Pd(OAc)₂ and 10 mol% RuPhos. The electron-deficient nature of the 3-fluoropyridine ring can necessitate a higher catalyst concentration.[5]

  • Protodeboronation: The replacement of the trifluoroborate group with a hydrogen atom is a common side reaction. Ensure the reaction is performed under a strict inert atmosphere and that the base is of high quality.

  • Homocoupling: The formation of biphenyl or bis(3-fluoropyridyl) byproducts can occur. Optimizing the stoichiometry of the coupling partners and ensuring efficient stirring can minimize these side reactions.

  • Alternative Bases: If sodium carbonate proves ineffective, other bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be screened.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a key 4-aryl-3-fluoropyridine intermediate for kinase inhibitor development using potassium 3-fluoropyridin-4-yltrifluoroborate. By understanding the rationale behind the chosen reagents and conditions, and by being aware of potential challenges, researchers can confidently employ this versatile building block in their drug discovery programs. The stability and ease of handling of potassium trifluoroborates, coupled with optimized Suzuki-Miyaura coupling conditions, offer a reliable pathway to novel fluorinated kinase inhibitor scaffolds.

References

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

  • Zhu, W., & Ma, D. (2004). A new scaffold for kinase inhibitors: synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. Bioorganic & medicinal chemistry letters, 14(7), 1693–1696. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732–2735. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 3-Fluoropyridine-4-Trifluoroborate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-fluoropyridine with potassium aryltrifluoroborates. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. We will delve into the underlying principles of catalyst optimization and provide practical, field-tested solutions to common challenges encountered during your experiments.

The Challenge: Coupling an Electron-Deficient Heterocycle

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the coupling of 3-fluoropyridine presents a unique set of challenges. The pyridine nitrogen acts as a Lewis base, which can coordinate to the palladium catalyst and potentially inhibit its activity. Furthermore, the fluorine substituent, while often desirable in the final product, renders the pyridine ring electron-deficient. This electronic nature can influence both the oxidative addition and transmetalation steps of the catalytic cycle. Consequently, a "one-size-fits-all" approach to catalyst loading is often insufficient, necessitating careful optimization to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Suzuki catalyst system not working for the 3-fluoropyridine coupling?

Standard catalyst systems, often employing ligands like triphenylphosphine (PPh₃), may be ineffective for this transformation due to the electron-deficient nature of the 3-fluoropyridine substrate. Pyridinyl derivatives are less nucleophilic, which can lead to a sluggish transmetalation step.[1] Additionally, the pyridine nitrogen can act as a catalyst poison. To overcome these challenges, more electron-rich and sterically hindered phosphine ligands are generally required to promote both oxidative addition and reductive elimination.

Q2: What is a good starting point for catalyst and ligand selection?

For the coupling of pyridinyltrifluoroborates, a combination of a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂) and a biarylphosphine ligand such as RuPhos is a robust starting point.[1] These ligands are electron-rich and bulky, which helps to stabilize the active Pd(0) species and accelerate the key steps of the catalytic cycle.

Q3: What is the recommended initial catalyst loading?

Due to the challenging nature of this coupling, a higher catalyst loading than typically used for simple aryl-aryl couplings is often necessary. A good starting point is 3 mol % of Pd(OAc)₂ and 6 mol % of RuPhos .[1] This increased loading helps to compensate for any catalyst inhibition by the pyridine nitrogen and ensures a sufficient concentration of the active catalytic species to drive the reaction to completion in a reasonable timeframe.[1]

Q4: How does the choice of base impact the reaction?

The base plays a crucial role in activating the potassium trifluoroborate for transmetalation.[2] For this coupling, a moderately strong inorganic base is generally preferred. Cesium carbonate (Cs₂CO₃) is often a good choice, as it is effective in promoting the reaction without causing significant decomposition of the starting materials or products.[3] Potassium carbonate (K₂CO₃) can also be effective.[4] The choice of base should be made considering the functional group tolerance of your specific substrates.

Q5: What solvent system is recommended?

A biphasic solvent system, typically an organic solvent with water, is often employed for Suzuki couplings with potassium trifluoroborates. The water is essential for the hydrolysis of the trifluoroborate to the active boronic acid species.[5] A common and effective solvent system is a mixture of an ethereal solvent like tetrahydrofuran (THF) and water.[2][3] The ratio of the organic solvent to water can be optimized, but a starting point of 9:1 (organic:water) is often suitable.

Troubleshooting Guide

Issue 1: Low to No Product Formation
Potential Cause Explanation Troubleshooting Steps
Insufficient Catalyst Activity The electron-deficient 3-fluoropyridine may require a more active catalyst system. The pyridine nitrogen can inhibit the palladium catalyst.[6][7][8]1. Increase Catalyst Loading: Incrementally increase the loading of both Pd(OAc)₂ and RuPhos (e.g., to 4 mol % Pd / 8 mol % ligand).2. Screen Ligands: If increasing the loading is ineffective, consider screening other electron-rich, bulky phosphine ligands such as SPhos or XPhos.
Inefficient Transmetalation Pyridinyltrifluoroborates are less nucleophilic, leading to slow transmetalation.[1]1. Optimize Base: Switch to a stronger base like potassium phosphate (K₃PO₄) to enhance the formation of the active boronate species.2. Increase Temperature: Carefully increase the reaction temperature in increments of 10 °C to accelerate the transmetalation step.
Incomplete Hydrolysis of Trifluoroborate Insufficient water or improper pH can hinder the hydrolysis of the potassium trifluoroborate to the active boronic acid.[5]1. Adjust Solvent Ratio: Increase the proportion of water in the solvent mixture (e.g., to 4:1 organic:water).2. Ensure Proper Mixing: Vigorous stirring is crucial in biphasic systems to ensure efficient mass transfer between the phases.
Poor Quality Reagents The palladium catalyst may have decomposed, or the trifluoroborate salt may be of low purity.1. Use Fresh Catalyst: Ensure the palladium precatalyst is of high quality and has been stored properly.2. Verify Trifluoroborate Quality: Confirm the purity of the potassium aryltrifluoroborate by NMR or other analytical techniques.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Steps
Protodeboronation of Trifluoroborate The aryltrifluoroborate can be cleaved by protons in the reaction mixture, leading to the formation of the corresponding arene. This is more likely with prolonged reaction times or in the presence of acidic impurities.[9]1. Decrease Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.2. Use a Milder Base: If using a very strong base, consider switching to a milder one like K₂CO₃.3. Ensure Anhydrous Organic Solvent: Use freshly dried organic solvents to minimize the presence of acidic impurities.
Homocoupling of Trifluoroborate Oxidative homocoupling of the boronic acid can occur, especially at higher temperatures or with prolonged exposure to air.1. Thoroughly Degas: Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before heating.2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize this side reaction.
Nucleophilic Aromatic Substitution (SNAr) The fluoride on the pyridine ring can be susceptible to nucleophilic attack by hydroxide or other nucleophiles present in the reaction, particularly at elevated temperatures.[10]1. Lower Reaction Temperature: This is the most effective way to minimize SNAr.2. Use a Non-Nucleophilic Base: If possible, use a base that is less likely to act as a nucleophile.

Visualizing the Catalytic Cycle and Troubleshooting

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX 3-Fluoropyridine-X ArX->OxAdd ArBF3K Ar'-BF₃K ArBOH2 Ar'B(OH)₂ ArBF3K->ArBOH2 Hydrolysis Base Base (e.g., Cs₂CO₃) Base->ArBOH2 ArBOH2->Transmetal H2O H₂O H2O->ArBOH2 Troubleshooting_Workflow Start Reaction Issue LowYield Low/No Yield Start->LowYield SideProducts Side Products Start->SideProducts CheckCatalyst Increase Catalyst Loading Screen Ligands LowYield->CheckCatalyst Catalyst Inactivity? CheckBaseTemp Optimize Base Increase Temperature LowYield->CheckBaseTemp Slow Transmetalation? CheckHydrolysis Adjust H₂O Ratio Ensure Mixing LowYield->CheckHydrolysis BF₃K Activation? CheckReagents Use Fresh Reagents LowYield->CheckReagents Reagent Quality? Deboronation Protodeboronation SideProducts->Deboronation Homocoupling Homocoupling SideProducts->Homocoupling SNAr SNAr SideProducts->SNAr Success Successful Coupling CheckCatalyst->Success CheckBaseTemp->Success CheckHydrolysis->Success CheckReagents->Success FixDeboronation Shorter Time Milder Base Deboronation->FixDeboronation FixHomocoupling Degas Thoroughly Lower Temperature Homocoupling->FixHomocoupling FixSNAr Lower Temperature SNAr->FixSNAr FixDeboronation->Success FixHomocoupling->Success FixSNAr->Success

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-Fluoropyridine with a Potassium Aryltrifluoroborate
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-halopyridine (1.0 equiv.), potassium aryltrifluoroborate (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Add palladium acetate (0.03 equiv., 3 mol %) and RuPhos (0.06 equiv., 6 mol %).

  • Seal the vial with a septum and purge with argon for 15 minutes.

  • Add degassed THF and degassed water (9:1 v/v) via syringe to achieve a substrate concentration of 0.1 M.

  • Place the reaction vial in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalyst Loading Optimization Experiment
  • Set up a parallel array of four identical reaction vials as described in Protocol 1.

  • In each vial, use the same amounts of 3-halopyridine, potassium aryltrifluoroborate, base, and solvent.

  • Vary the catalyst and ligand loading in each vial as follows:

    • Vial 1 (Control): 3 mol % Pd(OAc)₂, 6 mol % RuPhos

    • Vial 2: 2 mol % Pd(OAc)₂, 4 mol % RuPhos

    • Vial 3: 4 mol % Pd(OAc)₂, 8 mol % RuPhos

    • Vial 4: 5 mol % Pd(OAc)₂, 10 mol % RuPhos

  • Run all reactions under identical conditions (temperature, time, stirring rate).

  • After the designated reaction time, quench all reactions simultaneously.

  • Analyze the crude reaction mixtures by a quantitative method such as ¹H NMR with an internal standard or by creating a calibration curve with LC-MS to determine the yield in each vial.

  • Compare the results to determine the optimal catalyst loading for your specific substrates.

References

  • Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 76(20), 8175–8184. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(15), 5743–5747. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]

  • Cammers-Goodwin, A., et al. (2001). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. Tetrahedron Letters, 42(49), 8647-8650. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]

  • Molander, G. A., & Dreher, S. D. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Expert opinion on drug discovery, 5(11), 1085–1098. [Link]

  • Molander, G. A., Yun, C. S., Ribagorda, M., & Biolatto, B. (2003). B-Alkyl Suzuki-Miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of organic chemistry, 68(14), 5534–5539. [Link]

  • Ghaffari, M., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 481-490. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Creasy, J. B., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(10), 7048-7053. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

  • Tcyrulnikov, S., et al. (2019). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 141(1), 534-544. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Ghaffari, M., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Jover, J. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1937-1955. [Link]

  • Reddy, K. S., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(16), 3237-3240. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Optimization of catalyst [Pd(OAc)2] loading on different solid supports. ResearchGate. [Link]

  • Tcyrulnikov, S., et al. (2019). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 141(1), 534-544. [Link]

  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate. [Link]

  • Effect of bases on cross-coupling of 3 with 4a. ResearchGate. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Fairlamb, I. J. S., et al. (2015). The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science, 6(1), 362-371. [Link]

  • Ghaffari, M. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(20), 7549-7562. [Link]

  • Higuchi, Y., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. ResearchGate. [Link]

  • Screening of different ligands for Suzuki coupling. ResearchGate. [Link]

  • Nishikata, T., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

  • Higuchi, Y., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Fors, B. P., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society, 132(45), 15934–15937. [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]

  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. [Link]

  • Maloney, K. M., et al. (2018). Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 22(10), 1364-1372. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

Sources

Technical Support Center: Suzuki Coupling of Potassium 3-fluoropyridine-4-trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals working with potassium organotrifluoroborate salts, focusing on the nuanced role of water in the coupling of Potassium 3-fluoropyridine-4-trifluoroborate. Our goal is to provide you with a blend of mechanistic understanding and practical, field-tested advice to troubleshoot and optimize your experiments.

Introduction: The Advantage and Paradox of Trifluoroborates

Potassium organotrifluoroborates (R-BF₃K) have become indispensable reagents in modern organic synthesis. Their popularity stems from their remarkable stability; they are typically crystalline solids that are stable to air and moisture, making them easy to handle and store for extended periods.[1][2][3][4] This stands in stark contrast to many boronic acids, which can be prone to dehydration to form cyclic boroxines or other decomposition pathways.[3][5]

However, the very stability of these salts presents a paradox: for the Suzuki-Miyaura catalytic cycle to proceed, the tetracoordinate trifluoroborate must be converted into a tricoordinate organoboron species, typically the corresponding boronic acid.[6][7] This is where water, often in combination with a base, transitions from a benign component of the environment to a critical reagent. Understanding and controlling the effect of water is paramount to achieving high yields and reproducibility. This guide addresses the most common questions and issues encountered in the lab.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction with this compound is sluggish or failing. I thought these reagents were highly reactive?

This is a common issue that often points towards suboptimal initiation of the catalytic cycle. While the trifluoroborate salt is stable, it is essentially a pro-nucleophile . The active coupling partner in the Suzuki reaction is the boronic acid, which is generated in situ through hydrolysis of the trifluoroborate salt.[6][7]

Causality: The reaction's initiation and overall rate are critically dependent on the rate of this hydrolysis. If the hydrolysis is too slow, the concentration of the active boronic acid will be too low for efficient transmetalation to the palladium center, leading to a stalled reaction. The presence of water and a base is essential to facilitate this transformation.

hydrolysis RBF3K R-BF₃⁻K⁺ (Stable Precursor) H2O_Base + H₂O / Base RBF3K->H2O_Base RBOH2 R-B(OH)₂ (Active Species) H2O_Base->RBOH2 F_ions 3F⁻ + K⁺ RBOH2->F_ions Byproducts

Caption: Hydrolysis of potassium organotrifluoroborate to the active boronic acid.

Q2: How can water be essential? I thought the main advantage of trifluoroborates was their stability to air and moisture.

This is an important distinction between shelf-stability and reaction-condition stability . As crystalline solids, potassium trifluoroborates are indefinitely stable.[1][2][3][8] However, in a solution containing a base and heated, they are designed to slowly hydrolyze.

This "slow-release" mechanism is actually a significant advantage.[7] It maintains a low, steady-state concentration of the highly reactive boronic acid. This minimizes common side reactions that plague boronic acids when used in high concentrations, such as:

  • Protodeboronation: The C-B bond is cleaved by a proton source (like water), replacing it with a hydrogen atom.

  • Homocoupling: Two molecules of the boronic acid couple together, often driven by oxidative processes.[5]

By keeping the boronic acid concentration low, the desired cross-coupling pathway is favored.[7]

Q3: What is the optimal amount of water? Can I just use wet solvent?

The amount of water is a critical parameter that must be optimized and cannot be left to chance (e.g., using "wet" solvent). The reaction rate is dependent on the water concentration, but the relationship is not always linear.

  • Too Little Water: Leads to incomplete or slow hydrolysis of the trifluoroborate, resulting in low conversion. This is a primary suspect for a stalled reaction.

  • Too Much Water: Can be detrimental. Excess water can promote catalyst decomposition (formation of palladium black), decrease the solubility of organic reagents, and, in some cases, accelerate protodeboronation.

Many successful protocols employ a biphasic solvent system, where water is a deliberate component. The optimal ratio of organic solvent to water is substrate-dependent.

Solvent SystemTypical Ratio (Organic:Water)Common BaseNotes
Toluene / H₂O10:1 to 4:1K₂CO₃, Cs₂CO₃Good for many aryl bromides and chlorides.[6][9]
THF / H₂O10:1 to 2:1Cs₂CO₃A very common and versatile system.[4][10]
i-PrOH / H₂O4:1 to 2:1t-BuNH₂, Et₃N, KHCO₃Often provides good results and can help with solubility.[8][11][12]
Dioxane / H₂O5:1 to 2:1K₃PO₄, K₂CO₃Another widely used system, particularly with stable ligands.

Recommendation: Start with a well-precedented solvent-to-water ratio, such as 10:1 or 4:1, and optimize from there. Ensure your organic solvents are of high quality (e.g., anhydrous grade) before adding a measured amount of degassed water. This ensures reproducibility.

Q4: My reaction looks heterogeneous/biphasic. Is that a problem?

No, this is often the intended state. In many Suzuki-Miyaura protocols, especially those using inorganic bases like Cs₂CO₃ or K₃PO₄, the system is biphasic. The inorganic base resides primarily in the aqueous phase, while the aryl halide, catalyst, and the bulk of the trifluoroborate are in the organic phase.

Key for Success: Vigorous stirring is absolutely essential. The hydrolysis of the trifluoroborate and the subsequent steps of the catalytic cycle occur at the interface of the two phases. Inefficient mixing is a common cause of low yields and reproducibility issues, as it starves the catalytic cycle of one or more components. If your stir plate is struggling to create a vortex and a fine emulsion, consider using an overhead mechanical stirrer for larger-scale reactions.

Q5: I'm seeing significant protodeboronation of my 3-fluoropyridine starting material. How can I suppress this?

Protodeboronation is a classic Suzuki side reaction. The slow-release nature of trifluoroborates helps, but it doesn't eliminate the risk, especially with electron-deficient heteroaromatics like fluoropyridines, which can be more susceptible.

Troubleshooting Workflow:

troubleshoot start Low Yield & Protodeboronation Observed check_degas 1. Ensure Rigorous Degassing (O₂ promotes side reactions) start->check_degas check_temp 2. Lower Reaction Temperature (e.g., from 100°C to 80°C) check_degas->check_temp check_base 3. Screen Weaker Bases (e.g., K₂CO₃ instead of Cs₂CO₃) check_temp->check_base check_water 4. Optimize Water Content (Try reducing H₂O ratio) check_base->check_water success Yield Improved check_water->success

Sources

Technical Support Center: Managing Impurities in Reactions with Potassium 3-fluoropyridine-4-trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Potassium 3-fluoropyridine-4-trifluoroborate. This guide is designed to provide in-depth technical assistance and troubleshooting advice for managing impurities in reactions involving this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common challenges, ensuring the integrity and success of your synthetic endeavors.

Introduction to this compound

This compound is an air- and moisture-stable, crystalline solid that serves as a valuable building block in organic synthesis.[1][2] Its stability and ease of handling make it a superior alternative to the corresponding boronic acid, which can be prone to decomposition and polymerization.[2] The 3-fluoropyridine moiety is a common scaffold in medicinal chemistry, and this reagent provides a reliable method for its incorporation into complex molecules via palladium-catalyzed cross-coupling reactions.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming transformation.[1] However, like any chemical reaction, side reactions can occur, leading to the formation of impurities that can complicate purification and compromise the yield and purity of the desired product. This guide will focus on the most common impurities encountered and provide practical strategies for their management.

Understanding the Common Impurities

The most prevalent impurities in Suzuki-Miyaura reactions involving this compound are the result of two main side reactions: protodeboronation and homocoupling.

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 3-fluoropyridine as a significant byproduct.[3] This side reaction is particularly common with heteroarylboronic acids and their derivatives, and its rate is highly dependent on the reaction conditions, especially pH.[3]

Mechanism of Protodeboronation:

The mechanism of protodeboronation can be influenced by both acidic and basic conditions.[4] In the context of a Suzuki-Miyaura coupling, which is typically run under basic conditions, the base-catalyzed pathway is of primary concern. The reaction proceeds through the formation of a boronate species, which then reacts with a proton source (often water) to yield the protodeboronated product.

protodeboronation This compound This compound 3-fluoropyridine-4-boronic acid 3-fluoropyridine-4-boronic acid This compound->3-fluoropyridine-4-boronic acid Hydrolysis Boronate Boronate 3-fluoropyridine-4-boronic acid->Boronate Base 3-fluoropyridine 3-fluoropyridine Boronate->3-fluoropyridine H+ source (e.g., H2O)

Figure 1: Simplified pathway of protodeboronation.

Homocoupling: The Dimerization Dilemma

Homocoupling is the palladium-mediated dimerization of the organoboron reagent, resulting in the formation of 3,3'-difluoro-4,4'-bipyridine. This side reaction can be promoted by the presence of oxygen and can compete with the desired cross-coupling reaction, especially if the oxidative addition of the aryl halide to the palladium catalyst is slow.[5][6]

Mechanism of Homocoupling:

Homocoupling can proceed through several pathways. One common mechanism involves the transmetalation of two molecules of the organoboron reagent to the palladium center, followed by reductive elimination to form the dimer. The presence of oxidants can also facilitate this process.

homocoupling 2 x this compound 2 x this compound Pd(II) complex Pd(II) complex 2 x this compound->Pd(II) complex Transmetalation 3,3'-difluoro-4,4'-bipyridine 3,3'-difluoro-4,4'-bipyridine Pd(II) complex->3,3'-difluoro-4,4'-bipyridine Reductive Elimination

Figure 2: Simplified pathway of homocoupling.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: My reaction is complete, but I have a significant amount of 3-fluoropyridine in my crude product. What went wrong?

A1: The presence of a large amount of 3-fluoropyridine is a clear indication of extensive protodeboronation.[3] This is a common issue with heteroarylboronic acid derivatives. Here are the likely causes and how to address them:

  • Excessive Water: While some water is often necessary for the Suzuki-Miyaura coupling to proceed, too much can accelerate protodeboronation.

    • Solution: Use anhydrous solvents and ensure your reaction setup is dry. If your reaction requires a co-solvent with water, use the minimum amount necessary. Consider using a biphasic system (e.g., toluene/water) to control the water concentration in the organic phase.

  • Inappropriate Base: The choice and concentration of the base are critical. Strong bases and high concentrations can promote protodeboronation.

    • Solution: Screen different bases. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH).[7] Using a fluoride source like cesium fluoride (CsF) can also be beneficial as it activates the trifluoroborate salt without significantly increasing the basicity of the reaction mixture.

  • Prolonged Reaction Time and High Temperature: The longer the reaction runs and the higher the temperature, the more time there is for protodeboronation to occur.

    • Solution: Optimize the reaction time and temperature. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation and avoid unnecessarily long reaction times. If possible, try running the reaction at a lower temperature with a more active catalyst system.

Q2: I'm observing a significant amount of a high-molecular-weight byproduct that I suspect is the homocoupled dimer. How can I minimize its formation?

A2: The formation of 3,3'-difluoro-4,4'-bipyridine is due to homocoupling. This is often a sign that the desired cross-coupling pathway is being outcompeted. Here's how to troubleshoot this issue:

  • Oxygen in the Reaction Mixture: The presence of oxygen can promote homocoupling.[5]

    • Solution: Thoroughly degas your reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.

  • Slow Oxidative Addition: If the oxidative addition of your aryl halide to the palladium(0) catalyst is slow, the transmetalation of the organoboron reagent can occur first, leading to species that can undergo homocoupling.

    • Solution:

      • Choice of Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using an aryl chloride, consider switching to the corresponding bromide or iodide.[8]

      • Catalyst and Ligand: Use a palladium catalyst and ligand system known for efficient oxidative addition. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, P(t-Bu)₃), can accelerate this step.[9]

Q3: My reaction is sluggish and gives a low yield of the desired product, with a mix of starting materials and byproducts. What can I do to improve the reaction?

A3: A sluggish reaction with a complex product mixture points to suboptimal reaction conditions. Here are several factors to consider for optimization:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for an efficient Suzuki-Miyaura coupling.

    • Solution: Screen a variety of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. For electron-deficient heteroarylboron reagents, ligands like SPhos, XPhos, or RuPhos have been shown to be effective.[1]

  • Solvent: The solvent system plays a significant role in the solubility of the reagents and the reaction kinetics.

    • Solution: Common solvent systems for Suzuki-Miyaura couplings with potassium trifluoroborates include mixtures of an organic solvent (e.g., THF, dioxane, toluene, ethanol) and water.[7] Experiment with different solvent ratios to find the optimal conditions for your specific substrates.

  • Base: As mentioned earlier, the base is critical.

    • Solution: In addition to screening different bases, consider the stoichiometry. Typically, 2-3 equivalents of base are used.

  • Purity of Starting Materials: Impurities in your this compound or your aryl halide can inhibit the catalyst and lead to poor results.

    • Solution: Ensure your starting materials are pure. Potassium organotrifluoroborates can be purified by recrystallization.[1][10]

Preventative Measures and Best Practices

To proactively manage impurities, consider the following best practices:

  • Starting Material Quality:

    • Synthesis of this compound: This reagent is typically prepared from the corresponding boronic acid by treatment with potassium hydrogen fluoride (KHF₂).[1][11][12] Ensure the starting 3-fluoropyridine-4-boronic acid is of high purity.

    • Purification: The resulting potassium trifluoroborate salt can be purified by recrystallization from a suitable solvent system, such as acetone/diethyl ether or acetonitrile.[13]

  • Reaction Setup:

    • Inert Atmosphere: Always perform the reaction under an inert atmosphere (argon or nitrogen) to prevent oxygen-mediated side reactions like homocoupling.[5]

    • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst.

  • Reaction Monitoring:

    • TLC and/or LC-MS: Regularly monitor the reaction progress to avoid prolonged reaction times that can lead to increased byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the conversion of a boronic acid to a potassium trifluoroborate salt.[14]

Materials:

  • 3-fluoropyridine-4-boronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

  • Diethyl ether

Procedure:

  • In a suitable flask, dissolve 3-fluoropyridine-4-boronic acid (1.0 eq) in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (4.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the methanol under reduced pressure.

  • Collect the resulting white precipitate by filtration and wash with cold water and then acetone.

  • The crude product can be further purified by recrystallization from hot acetone by the addition of diethyl ether to induce precipitation.

  • Dry the purified solid under vacuum to obtain this compound.

Protocol 2: Representative Suzuki-Miyaura Coupling Reaction

This is a general protocol for the Suzuki-Miyaura coupling of a potassium heteroaryltrifluoroborate with an aryl halide.[1] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.1 eq)

  • Aryl halide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • RuPhos (0.04 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Ethanol

  • Water

Procedure:

  • To a reaction vessel, add this compound, the aryl halide, and sodium carbonate.

  • Add ethanol and water (e.g., in a 4:1 ratio).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and RuPhos in degassed ethanol.

  • Add the catalyst pre-mixture to the reaction vessel under an argon atmosphere.

  • Heat the reaction mixture to 80-85 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are essential for effective troubleshooting and process control.

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and getting a qualitative assessment of the product mixture.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reverse-phase C18 column with a gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, can be used to separate the starting materials, product, and byproducts.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each component, aiding in the identification of unknown impurities.

  • Gas Chromatography (GC): Useful for analyzing volatile impurities like 3-fluoropyridine.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to identify the characteristic signals of the desired product and the byproducts. The aromatic region will show distinct patterns for the 3-fluoropyridine and aryl moieties.

    • ¹⁹F NMR: A powerful tool for analyzing fluorinated compounds. The chemical shift of the fluorine atom will be sensitive to its electronic environment, allowing for clear differentiation between the starting material, product, and any fluorine-containing byproducts.[18]

Compound¹H NMR (approx. ppm)¹⁹F NMR (approx. ppm)Notes
3-fluoropyridine 8.4-8.6 (m), 7.3-7.5 (m)-130 to -140Characteristic pyridine signals with coupling to fluorine.
3,3'-difluoro-4,4'-bipyridine 8.5-8.8 (m), 7.4-7.6 (m)-130 to -140Complex aromatic signals due to the bipyridine structure.
3-fluoro-4-arylpyridine (Product) 8.5-8.8 (m), 7.4-7.6 (m), plus aryl signals-130 to -140Combination of pyridine and aryl signals.

Table 1: Representative NMR data for key compounds. Actual chemical shifts will vary depending on the solvent and the specific aryl group.

Frequently Asked Questions (FAQs)

Q: Can I use the corresponding boronic acid instead of the potassium trifluoroborate salt?

A: While it is possible, 3-fluoropyridine-4-boronic acid is likely to be less stable and more prone to protodeboronation upon storage and during the reaction.[2] The potassium trifluoroborate salt is a more robust and reliable reagent.

Q: My reaction is not going to completion, even after extended heating. What should I do?

A: This could be due to catalyst deactivation or inefficient reaction conditions. Try screening different palladium catalysts and ligands, as well as different solvent systems and bases. Also, ensure your starting materials are pure and the reaction is performed under a strict inert atmosphere.

Q: How do I remove the palladium catalyst from my final product?

A: After purification by column chromatography, residual palladium can often be removed by treating a solution of the product with an activated carbon-based scavenger or by performing a wash with an aqueous solution of a thiol-containing reagent.

Q: Is it possible to completely avoid protodeboronation?

A: While it may not be possible to eliminate it entirely, protodeboronation can be significantly minimized by careful optimization of the reaction conditions, particularly by using a weaker base, minimizing water content, and keeping the reaction time and temperature to a minimum.

References

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Protodeboronation product. (2023, July 15). Reddit. Retrieved January 26, 2026, from [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 26, 2026, from [Link]

  • Potassium aryltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (2003, January 20). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Fluorine NMR. (n.d.). University of California, Santa Barbara. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved January 26, 2026, from [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (2008, May 18). Wipf Group. Retrieved January 26, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 26, 2026, from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010, November 1). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (n.d.). Reddit. Retrieved January 26, 2026, from [Link]

  • For the pro's (Suzuki). (2024, June 12). Reddit. Retrieved January 26, 2026, from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 26, 2026, from [Link]

  • Potassium organotrifluoroborates: new perspectives in organic synthesis. (n.d.). Academia.edu. Retrieved January 26, 2026, from [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with Pyridyl Boronates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, field-proven protocols, and answers to frequently asked questions regarding catalyst poisoning in cross-coupling and C-H activation reactions involving pyridyl boronates and related N-heterocyclic substrates. Our goal is to equip you with the foundational knowledge and practical solutions to overcome these common and often frustrating challenges.

Part 1: Symptom Recognition & Diagnosis (FAQs)

This section addresses the most common initial observations that suggest catalyst poisoning is occurring in your reaction.

Q1: Why is my Suzuki-Miyaura reaction with a 2-pyridyl boronate failing or giving abysmal yields?

This is a classic and well-documented issue, often termed the "2-pyridyl problem."[1][2] The primary cause is the strong coordination of the lone pair of electrons on the pyridine's nitrogen atom to the palladium catalyst center. This binding occupies the catalyst's active sites, effectively deactivating it and preventing it from participating in the catalytic cycle.[1] You may observe the formation of palladium black, a sign of catalyst decomposition into an inactive state.[1] Furthermore, 2-pyridyl boronic acids and their derivatives are known to be particularly susceptible to protodeboronation (hydrolysis of the C-B bond), which removes your nucleophilic partner from the reaction.[2]

Q2: My reaction starts, and I see some product formation by LCMS, but it stalls and never reaches full conversion. What's happening?

This is a tell-tale sign of gradual catalyst deactivation. While the initial catalytic species is active, it is progressively sequestered by the pyridyl substrate over time. Each coordination event with a pyridine nitrogen takes a catalyst molecule out of the productive cycle. This is especially common in flow chemistry setups where the catalyst bed is continuously exposed to the substrate, leading to a steady decline in activity.[1] An insufficient catalyst or ligand loading may be quickly consumed, leading to the reaction's premature halt.

Q3: How can I distinguish between catalyst poisoning and poor substrate quality (e.g., decomposed boronic acid)?

This is a critical diagnostic step.

  • Check the Boronic Acid: Before starting, run a quick ¹H or ¹¹B NMR on your pyridyl boronic acid. For boronic acids, check for the presence of boroxine (a cyclic anhydride formed by dehydration), which can be less reactive. For pinacol esters, ensure the pinacol group is intact. If you see significant signals corresponding to the deborylated pyridine, your starting material is the primary issue.

  • Run a Control Reaction: Set up a parallel reaction using a simple, non-coordinating boronic acid (e.g., phenylboronic acid) but keeping all other components (your aryl halide, catalyst, ligand, base, solvent) the same. If this control reaction proceeds smoothly, it strongly implicates the pyridyl boronate as the source of the problem via catalyst poisoning.

  • Diagnostic Poisoning Experiment: Add a sub-stoichiometric amount (e.g., 20 mol%) of a simple pyridine to a standard, well-behaved Suzuki reaction. If the reaction yield drops significantly compared to the pyridine-free control, you have confirmed the poisoning effect under your specific conditions.

Part 2: The Mechanism of Poisoning - A Deeper Dive

Catalyst poisoning by pyridines is fundamentally an issue of competitive binding. The transition metal catalyst (most commonly palladium) is a Lewis acid, and the pyridine nitrogen is a Lewis base.

The lone pair on the sp²-hybridized nitrogen of the pyridine ring acts as a potent σ-donor, forming a stable coordinate bond with the electron-deficient metal center. This interaction is particularly detrimental with Pd(II) species, which are key intermediates in many cross-coupling catalytic cycles.[3] The Pd(0) state, being more electron-rich and nucleophilic, has a weaker affinity for the pyridine nitrogen, a fact that can be exploited in troubleshooting.[1][3]

The binding event sequesters the catalyst into a stable, off-cycle complex, preventing it from undergoing the essential steps of oxidative addition or reductive elimination.

Poisoning_Mechanism cluster_cycle Productive Catalytic Cycle cluster_poison Deactivation Pathway Pd0 Active Pd(0)L₂ OA_Complex Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OA_Complex + Ar-X TM_Complex Transmetalation Intermediate OA_Complex->TM_Complex + Py-B(OR)₂ Poisoned_Complex Poisoned Complex (Py-Pd(II)-X)L₂ OA_Complex->Poisoned_Complex Coordination RE_Complex Reductive Elimination Intermediate TM_Complex->RE_Complex RE_Complex->Pd0 - Product (Ar-Py) Pyridine Pyridyl Boronate (Poison) Pyridine->Poisoned_Complex Troubleshooting_Workflow Start Low Yield / No Reaction Check_SM Check Starting Material Quality (NMR) Start->Check_SM SM_OK SM Quality OK? Check_SM->SM_OK Replace_SM ACTION: Replace/Purify Boronic Acid SM_OK->Replace_SM No Optimize_Catalyst Optimize Catalyst System SM_OK->Optimize_Catalyst Yes Switch_Precursor ACTION: Switch to Pd(0) Precursor (e.g., Pd₂(dba)₃) Optimize_Catalyst->Switch_Precursor Change_Ligand ACTION: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Optimize_Catalyst->Change_Ligand Optimize_Conditions Optimize Reaction Conditions Switch_Precursor->Optimize_Conditions Change_Ligand->Optimize_Conditions Screen_Base ACTION: Screen Bases/Solvents (e.g., K₃PO₄ in Dioxane/H₂O) Optimize_Conditions->Screen_Base Degas ACTION: Ensure Rigorous Degassing Optimize_Conditions->Degas Additives ACTION: Consider Lewis Acid Additive (e.g., ZnF₂) Optimize_Conditions->Additives Success Successful Reaction Screen_Base->Success Degas->Success Additives->Success

Sources

Technical Support Center: Base-Induced Degradation of 3-Fluoropyridine-4-Trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-fluoropyridine-4-trifluoroborate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the base-induced degradation of this versatile reagent, particularly in the context of cross-coupling reactions. Our goal is to equip you with the knowledge to anticipate and mitigate potential issues, ensuring the success and reproducibility of your experiments.

Introduction: The Stability Challenge of Organotrifluoroborates

Potassium organotrifluoroborates (RBF3K) are valued in synthetic chemistry for their stability compared to the corresponding boronic acids, allowing for easier handling and storage.[1][2] However, their effective use in reactions like the Suzuki-Miyaura cross-coupling necessitates the presence of a base, which initiates a controlled degradation (hydrolysis) to the active boronic acid species.[3][4][5] This process, while essential, can be a double-edged sword. Uncontrolled or misunderstood degradation pathways can lead to low yields, byproduct formation, and failed reactions. This guide will delve into the nuances of base-induced degradation of 3-fluoropyridine-4-trifluoroborate, providing you with actionable insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of base-induced degradation of 3-fluoropyridine-4-trifluoroborate?

The primary degradation pathway for 3-fluoropyridine-4-trifluoroborate in the presence of a base and water is hydrolysis to the corresponding 3-fluoropyridine-4-boronic acid.[3][4][5] This is not a simple, one-step process but rather a complex equilibrium-driven reaction. The base is crucial as it acts as an "HF-sink," sequestering the fluoride ions generated during hydrolysis and driving the equilibrium towards the boronic acid.[3]

The overall transformation can be visualized as follows:

G cluster_main Base-Induced Hydrolysis reagent K⁺ ⁻BF₃-Py-F intermediate1 [F₂B(OH)-Py-F]⁻ reagent->intermediate1 + H₂O - F⁻ intermediate2 FB(OH)₂-Py-F intermediate1->intermediate2 + H₂O - F⁻ product B(OH)₂-Py-F intermediate2->product + H₂O - F⁻ base Base (e.g., Cs₂CO₃) hf_sink Base-HF base->hf_sink + HF water H₂O

Caption: Simplified pathway of trifluoroborate hydrolysis.

Q2: I'm observing low yields in my Suzuki-Miyaura reaction. Could base-induced degradation be the cause?

Yes, improper degradation kinetics are a common culprit for low yields. The concept of "slow release" is critical here.[2][4][5] The hydrolysis of the trifluoroborate should ideally be synchronized with the catalytic cycle of the cross-coupling reaction.

  • Degradation is too slow: If the hydrolysis is sluggish, the concentration of the active boronic acid will be too low for efficient transmetalation with the palladium catalyst. This can be an issue with electron-deficient heteroaryl trifluoroborates like the 3-fluoropyridine derivative.[6]

  • Degradation is too fast: Conversely, if the boronic acid is generated too quickly, it can accumulate and undergo undesirable side reactions such as protodeboronation (loss of the boron moiety) or oxidative homocoupling before it can participate in the cross-coupling.[3][4][5]

Q3: What factors influence the rate of degradation of 3-fluoropyridine-4-trifluoroborate?

The rate of hydrolysis is highly sensitive to several experimental parameters:

FactorInfluence on Degradation RateCausality
Base Strength & Solubility Stronger, more soluble bases can accelerate degradation.A higher concentration of base in solution more effectively sequesters HF, driving the hydrolysis equilibrium forward.[3]
Solvent System The water content in solvents like THF is critical.Water is a reactant in the hydrolysis. However, excess water can lead to phase-splitting with certain bases, creating a complex reaction environment with varying pH in different phases.[3][5]
Temperature Higher temperatures generally increase the rate of hydrolysis.Provides the necessary activation energy for the reaction.
Reaction Vessel The material and surface area of the reaction vessel can impact the rate.Glass can act as a fluorophile, sequestering fluoride and thus accelerating hydrolysis. This can lead to variability between different reaction setups.[2][3]
Stirring Rate In heterogeneous mixtures, the stirring rate affects mass transport.Efficient mixing is crucial for the interaction between the solid base, the trifluoroborate in the organic phase, and the aqueous phase.[4]
Q4: Can the fluorine atom on the pyridine ring be cleaved by the base?

While the primary degradation pathway is hydrolysis of the trifluoroborate group, cleavage of the C-F bond on the pyridine ring is a possibility under harsh basic conditions, although less common. Nucleophilic aromatic substitution of fluoride can occur on electron-deficient rings, but it typically requires stronger nucleophiles or higher temperatures than those used for standard Suzuki-Miyaura reactions.[7] However, if you observe unexpected byproducts, this potential side reaction should be considered.

Troubleshooting Guide

Problem 1: Inconsistent Reaction Yields

Possible Cause: Uncontrolled hydrolysis of the trifluoroborate due to variability in reaction setup.

Troubleshooting Steps:

  • Standardize Reaction Vessels: Use vessels of the same material (e.g., borosilicate glass), size, and shape for all experiments to minimize the "glass effect."[2][3]

  • Control Water Content: Ensure a consistent and controlled amount of water in your solvent system. Use dry solvents and add a specific volume of degassed water.

  • Consistent Stirring: Use a magnetic stir bar of the same size and a consistent stirring speed for all reactions.

  • Base Quality: Use a fresh, high-purity base. Carbonate bases can be hygroscopic; store them in a desiccator.

Problem 2: Low or No Product Formation

Possible Cause: The hydrolysis of the 3-fluoropyridine-4-trifluoroborate is too slow, leading to a low concentration of the active boronic acid. This is a known challenge for electron-deficient heteroaryl boron species.[6]

Troubleshooting Steps:

  • Choice of Base: Switch to a stronger base like cesium carbonate (Cs₂CO₃), which is often more effective than potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in promoting the hydrolysis of trifluoroborates.[3]

  • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor for both product formation and potential decomposition of starting materials or product.

  • Optimize Solvent System: Experiment with different solvent ratios (e.g., THF/water, dioxane/water) to find the optimal conditions for both hydrolysis and the catalytic cycle.

  • "Acid-Base Paradox": Some trifluoroborates, particularly electron-deficient ones, paradoxically require acid catalysis for efficient hydrolysis even under basic conditions.[3][5] While counterintuitive, a very high localized pH can inhibit the initial steps of hydrolysis. In such cases, ensuring good mixing to avoid localized high pH zones is crucial.

G cluster_workflow Troubleshooting Low Yield start Low Yield Observed step1 Switch to a stronger base (e.g., Cs₂CO₃) start->step1 step2 Increase reaction temperature step1->step2 step3 Optimize solvent/water ratio step2->step3 step4 Ensure efficient stirring step3->step4 end Improved Yield step4->end

Caption: Workflow for troubleshooting low reaction yields.

Problem 3: Significant Protodeboronation (Formation of 3-Fluoropyridine)

Possible Cause: The boronic acid is generated too rapidly and is not consumed quickly enough by the catalytic cycle. The presence of excess water and base can promote the cleavage of the C-B bond.

Troubleshooting Steps:

  • Weaker Base: Switch to a milder base, such as K₃PO₄ or K₂CO₃.

  • Lower Temperature: Reducing the reaction temperature can slow down the rate of hydrolysis.

  • Anhydrous Conditions (with caution): While water is needed for hydrolysis, in some specialized cases, anhydrous conditions with a fluoride source can be explored, though this fundamentally changes the reaction mechanism.

  • Use of Additives: Some protocols suggest the use of additives that can stabilize the boronic acid or facilitate its transmetalation.

Experimental Protocols

Protocol 1: Monitoring Degradation by ¹⁹F NMR Spectroscopy

This protocol allows for the direct observation of the conversion of the trifluoroborate to fluoride ions.

  • Sample Preparation: In an NMR tube, dissolve a known concentration of 3-fluoropyridine-4-trifluoroborate in your chosen reaction solvent (e.g., THF-d₈/H₂O).

  • Internal Standard: Add a known amount of an inert fluorinated compound (e.g., trifluorotoluene) as an internal standard.

  • Initiate Reaction: Add the base (e.g., Cs₂CO₃) to the NMR tube.

  • Acquire Spectra: Acquire ¹⁹F NMR spectra at regular time intervals.

  • Analysis: Monitor the decrease in the integral of the trifluoroborate signal (a broad singlet) and the increase in the integral of the fluoride ion signal. The signal for the C-F bond on the pyridine ring should remain constant unless C-F bond cleavage occurs.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with 3-Fluoropyridine-4-Trifluoroborate

This is a starting point protocol that may require optimization.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), potassium 3-fluoropyridine-4-trifluoroborate (1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and base (e.g., Cs₂CO₃, 3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (e.g., THF/H₂O 10:1, 0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts, 2012(07), 0735. [Link]

  • Piotrowska, K., et al. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journal of Organic Chemistry, 11, 1483–1489. [Link]

  • Stenstrøm, Y., & Langhelle, B. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 14(1), 536–540. [Link]

  • Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(12), 3536–3541. [Link]

  • Li, Z., et al. (2022). Nucleophilic cleavage of C–F bonds by Brønsted base for rapid synthesis of fluorophosphate materials. Chemical Communications, 58(65), 9091–9094. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

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removal of boron impurities after coupling with 3-fluoropyridine-4-trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Boron Impurities After Coupling with 3-Fluoropyridine-4-Trifluoroborate

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Boron Removal

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. The use of potassium organotrifluoroborate salts, such as 3-fluoropyridine-4-trifluoroborate, offers distinct advantages, including enhanced stability and ease of handling compared to their boronic acid counterparts.[1] However, a significant challenge remains in the post-reaction workup: the efficient removal of boron-containing impurities.

Under the aqueous basic conditions of the coupling reaction, the trifluoroborate salt hydrolyzes to the corresponding boronic acid, which is the active species in the catalytic cycle.[1][2] Incomplete reaction or side reactions like homocoupling and protodeboronation can leave behind residual boronic acid and other boron-containing byproducts.[3][4] These impurities often exhibit similar polarities to the desired pyridine-containing product, complicating purification by standard chromatography and potentially interfering with downstream applications and analytical characterization.

This guide provides a comprehensive resource for troubleshooting and overcoming these purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why are boron impurities from trifluoroborates so difficult to remove?

A: The primary impurity is the corresponding boronic acid, formed via in-situ hydrolysis of the trifluoroborate salt.[1][2] Pyridine-containing boronic acids can be quite polar and zwitterionic, giving them solubility and chromatographic behavior similar to the desired polar product. This makes separation by standard silica gel chromatography or simple liquid-liquid extraction challenging.

Q2: My NMR spectrum shows broad, unidentifiable signals. Could this be boron?

A: Yes, this is a common sign of boron impurities. Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, both with quadrupole moments. This leads to quadrupolar relaxation, which can cause significant peak broadening in both ¹H and ¹³C NMR spectra of boron-containing compounds. For direct confirmation, ¹¹B NMR spectroscopy is a powerful tool for identifying and quantifying boron species.[5][6]

Q3: I see a persistent impurity in my LC-MS that doesn't correspond to my starting materials or expected byproducts. What could it be?

A: Boronic acids can form cyclic anhydrides, known as boroxines, especially upon concentration or heating. These species have different masses and retention times than the monomeric boronic acid and can further complicate analysis. Additionally, homocoupling of the boronic acid can occur, leading to a symmetrical bi-pyridine byproduct.[4][7]

Q4: Can I just use more of my coupling partner to consume all the trifluoroborate?

A: While using a slight excess of the limiting reagent can help drive the reaction to completion, using a large excess of the halide or triflate partner is often not ideal.[8] This can lead to difficulties in removing the excess electrophile later. Optimizing the reaction stoichiometry (e.g., 1.1 to 1.2 equivalents of the boronic reagent) is a better first step than relying on a large excess to solve the problem.

In-Depth Troubleshooting and Purification Strategies

If standard workup and chromatography fail to yield pure material, a more targeted approach is necessary. The choice of method depends on the specific properties of your desired product, particularly its stability towards acidic and basic conditions.

Strategy 1: Enhanced Liquid-Liquid Extraction (Acid/Base Wash)

When to Use: This is the first method to try when your desired product is stable to moderate pH changes and is not overly acidic or basic itself.

Causality: Boronic acids are weakly acidic (pKa ~9-10). By washing the organic solution of your crude product with a basic aqueous solution (e.g., 1M NaOH or KOH), the boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.[8][9] This dramatically enhances the efficiency of the extraction.

Detailed Protocol:

  • After the initial reaction quench (e.g., with water or sat. aq. NH₄Cl), extract the product into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).[10]

  • Transfer the organic layer to a separatory funnel.

  • Add an equal volume of 1M NaOH solution and shake vigorously for 1-2 minutes.

  • Allow the layers to separate and discard the aqueous (bottom) layer.

  • Repeat the basic wash 1-2 more times. Monitor the removal of impurities by TLC or LC-MS if necessary.

  • Wash the organic layer with brine to remove residual base.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Self-Validation: After the washes, spot the crude organic material on a TLC plate against a co-spot of the starting trifluoroborate. A successful extraction should show a significant reduction or complete removal of the boron-related spot.

Strategy 2: Scavenger Resin Purification

When to Use: This method is ideal for products that are sensitive to pH extremes or when extraction methods are ineffective. It is also highly effective for removing trace amounts of impurities to achieve high purity.

Causality: Scavenger resins are solid-supported reagents with functional groups designed to covalently bind and remove specific impurities from a solution.[11][12] For boronic acids, resins functionalized with diol or amine groups are particularly effective. Diol-containing resins, for example, form stable cyclic boronate esters, sequestering the impurity onto the solid phase. The purified product remains in solution and is recovered by simple filtration.

Detailed Protocol:

  • Dissolve the crude product in a suitable solvent (e.g., THF, DCM, Acetonitrile).

  • Select an appropriate scavenger resin. Resins with diethanolamine (DEAM) functionality are particularly effective for sequestering boronic acids.[13]

  • Add the scavenger resin to the solution (typically 2-4 equivalents relative to the theoretical amount of impurity).

  • Stir the suspension at room temperature. Reaction time can vary from 2 to 24 hours. Monitor the reaction by TLC or LC-MS until the impurity is no longer detected in the solution.

  • Filter the mixture to remove the resin beads.

  • Wash the resin with a small amount of the same solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate in vacuo.

Strategy 3: Oxidative Workup

When to Use: This is a powerful, albeit destructive, method for removing stubborn boronic acid impurities when other methods fail. It should be used with caution if the desired product contains functional groups sensitive to oxidation.

Causality: Boronic acids can be readily oxidized to the corresponding alcohol (or phenol for aryl boronic acids) and boric acid.[14] This chemical transformation converts the problematic boronic acid impurity into a more polar phenol and inorganic boric acid, both of which are typically much easier to separate from the desired product by standard extraction or chromatography.

Detailed Protocol:

  • After the Suzuki coupling is complete, cool the reaction mixture to 0 °C.

  • Slowly add an oxidizing agent. A common choice is a solution of 30% hydrogen peroxide (H₂O₂) and an aqueous base like 2M NaOH.

  • Stir the biphasic mixture vigorously for 1-2 hours at room temperature.

  • Quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite.

  • Proceed with a standard aqueous workup and extraction. The resulting oxidized impurities should be easily separable.

Visualization and Data Summary

Purification Strategy Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy.

Purification_Workflow Decision Workflow for Boron Impurity Removal start Crude Reaction Mixture check_product_stability Is Product Stable to Acid/Base? start->check_product_stability extraction Perform Acid/Base Liquid-Liquid Extraction check_product_stability->extraction  Yes scavenger Use Boronic Acid Scavenger Resin check_product_stability->scavenger No   check_purity1 Is Product Pure? extraction->check_purity1 check_purity1->scavenger No   final_product Pure Product check_purity1->final_product  Yes check_purity2 Is Product Pure? scavenger->check_purity2 check_oxidation_stability Is Product Stable to Oxidation? check_purity2->check_oxidation_stability No   check_purity2->final_product  Yes oxidative_workup Perform Oxidative Workup check_oxidation_stability->oxidative_workup  Yes chromatography Standard Column Chromatography check_oxidation_stability->chromatography No (Difficult Case) oxidative_workup->chromatography chromatography->final_product

Caption: Decision workflow for selecting a purification strategy.

Method Comparison Table
Purification MethodProsConsIdeal For
Acid/Base Extraction Simple, fast, inexpensive, scalable.Product must be stable to pH changes; may not be effective for all substrates.Robust, neutral, or basic products where impurities are acidic.
Scavenger Resins High selectivity, mild conditions, simple filtration removal.Higher cost, may require longer reaction times, screening of resins may be needed.High-value products, pH-sensitive molecules, final polishing step for high purity.
Oxidative Workup Very effective at destroying boron impurities.Destructive method, product must be stable to oxidation, requires careful quenching.Cases where other methods have failed and the product is oxidation-resistant.

References

  • Reddit User Discussion. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. Available at: [Link]

  • ResearchGate Discussion. (2016). Can I remove boronic acid using Work up process? Available at: [Link]

  • Molander, G. A., & Brown, H. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (eds. D. G. Hall). Available at: [Link]

  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]

  • Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(9), 3059-3067. Available at: [Link]

  • Samman, S. (2000). Boron Determination—A Review of Analytical Methods. Available at: [Link]

  • Mewes, M., et al. (2019). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. Molecules, 24(18), 3299. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Boron. National Center for Biotechnology Information. Available at: [Link]

  • Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 81(23), 11843-11853. Available at: [Link]

  • Senevirathne, H. M. J. C., et al. (2023). Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. Molecules, 29(1), 1. Available at: [Link]

  • Amerigo Scientific. Scavenger Resins. Available at: [Link]

  • ResearchGate Discussion. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Available at: [Link]

  • Corcoran, O., & Spraul, M. (2003). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Drug Discovery Today, 8(14), 646-653. Available at: [Link]

  • Google Patents. (2016). Method for extracting boron with combination of solvent extraction-ion exchange adsorption.
  • TU Dortmund University Repository. (2017). Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up. Available at: [Link]

  • Dumont, C., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 13(10), 2534-2537. Available at: [Link]

  • Claremont Colleges Scholarship. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]

  • dos Santos, F. P., et al. (2021). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 146(24), 7558-7565. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-69). Royal Society of Chemistry. Available at: [Link]

  • Roberts, A. G., et al. (2012). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology, 25(6), 1288-1299. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. Available at: [Link]

  • Senevirathne, H. M. J. C., et al. (2023). Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. Molecules, 29(1), 1. Available at: [Link]

  • Graham, B. J., et al. (2022). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. Available at: [Link]

  • ResearchGate Discussion. (2009). Microwave-Assisted Suzuki—Miyaura Reactions with an Insoluble Pyridine-Aldoxime Pd-Catalyst. Available at: [Link]

  • Reddit User Discussion. (2021). Tips for when doing boron-NMR analysis of boron-containing compounds? r/chemistry. Available at: [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]

  • NurdRage. (2011). Make Elemental Boron. YouTube. Available at: [Link]

  • Supra Sciences. Solid-Supported Scavengers. Available at: [Link]

  • Wikipedia. Organotrifluoroborate. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Altıok, E., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Processes, 9(3), 423. Available at: [Link]

  • ResearchGate Discussion. (2015). How can I remove excess (BPin)2 in the Miyaura Borylation reaction without destroying the product (aryl-boronic ester)? Available at: [Link]

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Validation & Comparative

A Comparative Guide for Suzuki-Miyaura Coupling Reagents: Potassium 3-fluoropyridine-4-trifluoroborate vs. 3-fluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-fluoropyridine motif is a privileged scaffold in modern medicinal chemistry, imparting unique electronic properties, metabolic stability, and binding interactions to bioactive molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures, including those containing the 3-fluoropyridine unit. The choice of the boron-containing reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of these transformations.

This guide provides an in-depth comparison of two key reagents for introducing the 3-fluoropyridin-4-yl moiety: the traditional 3-fluoropyridine-4-boronic acid and its derivative, potassium 3-fluoropyridine-4-trifluoroborate . We will move beyond a simple cataloging of features to explore the fundamental chemical principles governing their stability, handling, and reactivity. This analysis, supported by experimental data and established literature, is intended to equip researchers, particularly those in drug development, with the practical insights needed to select the optimal reagent for their specific synthetic challenges.

PART 1: Stability, Stoichiometry, and Handling: A Tale of Two Boron Species

The primary operational difference between boronic acids and their corresponding potassium trifluoroborate (K-RBF3) salts lies in their stability and ease of handling. This distinction arises from the coordination state of the boron atom.

3-Fluoropyridine-4-boronic Acid: The Workhorse with Caveats

3-Fluoropyridine-4-boronic acid is a trivalent organoboron species with a vacant p-orbital, which makes it susceptible to various decomposition pathways.

  • Dehydration and Boroxine Formation: Boronic acids have a strong propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process alters the molecular weight and can lead to inaccurate stoichiometry, complicating reaction optimization and scale-up.

  • Protodeboronation: The carbon-boron bond can be susceptible to cleavage by protic sources, particularly under basic or acidic conditions, leading to the formation of 3-fluoropyridine and boric acid. This is a common side reaction that reduces the yield of the desired coupled product.

  • Handling and Storage: Due to their instability, pyridinylboronic acids often require storage under inert atmosphere and at reduced temperatures to minimize degradation.[1][2] Their amphoteric nature can also complicate isolation and purification.

This compound: The Robust and Reliable Alternative

In contrast, potassium trifluoroborates are tetracoordinate, anionic boron species. The formation of the stable, negatively charged [R-BF₃]⁻ complex mitigates the inherent reactivity of the trivalent boron center.

  • Enhanced Stability: K-RBF₃ salts are generally crystalline, free-flowing solids that are remarkably stable to air and moisture.[3][4] This stability prevents the formation of boroxine impurities and ensures accurate stoichiometry, making them highly reliable reagents for high-throughput screening and process development.[5]

  • Ease of Handling: Their stability simplifies handling procedures; they do not typically require storage under an inert atmosphere and have a significantly longer shelf-life. This operational simplicity is a major advantage in a busy research environment.

  • Broad Compatibility: The trifluoroborate group is robust and can withstand a wide range of reaction conditions, allowing for functionalization of other parts of the molecule while leaving the C-B bond intact.[5]

Table 1: Comparison of Physicochemical and Handling Properties
Feature3-Fluoropyridine-4-boronic acidThis compound
Boron State Trivalent, sp² hybridizedTetracoordinate, sp³ hybridized
Typical Form Amorphous or crystalline solidCrystalline solid
Key Instability Dehydration to boroxines, protodeboronationGenerally stable
Stoichiometry Can be uncertain due to boroxine contentWell-defined and accurate
Air/Moisture Stability Moderate to low; requires careful handlingHigh; bench-stable
Storage Often requires refrigeration and/or inert atmosphereStandard ambient conditions

PART 2: Performance and Mechanism in Suzuki-Miyaura Coupling

While K-RBF₃ salts offer superior stability, they are considered "pro-reagents" in Suzuki-Miyaura coupling. They must first be converted in situ to the active boronic acid to participate in the catalytic cycle.

Mechanistic Overview: The Activation of Trifluoroborates

Potassium organotrifluoroborates are generally inert under anhydrous coupling conditions.[6] Their participation in the Suzuki-Miyaura reaction is contingent upon a slow, controlled hydrolysis to the corresponding boronic acid, which then enters the catalytic cycle. This hydrolysis is typically facilitated by the basic conditions of the reaction.

Activation of K-RBF₃ for Suzuki-Miyaura Coupling.

This "slow-release" mechanism is a key advantage. By maintaining a low steady-state concentration of the highly reactive boronic acid, side reactions such as protodeboronation and oxidative homocoupling are significantly minimized, often leading to cleaner reaction profiles and higher yields.[6][7]

Experimental Protocols and Performance

Protocol 1: Suzuki-Miyaura Coupling with 3-Fluoropyridine-4-boronic acid

The following protocol is adapted from a procedure described in U.S. Patent 9,174,940 B2, demonstrating a typical application in a drug discovery context.[8]

  • Reaction: Coupling of an aryl halide with 3-fluoropyridine-4-boronic acid.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 3-Fluoropyridine-4-boronic acid (2.7 equiv)

    • Bis(triphenylphosphine)palladium(II) chloride (0.06 equiv)

    • Potassium phosphate tribasic (1.2 equiv)

    • Triphenylarsine (0.07 equiv, as co-ligand/additive)

  • Solvent: Dioxane / H₂O

  • Temperature: Reflux

  • Execution:

    • Combine the aryl halide, 3-fluoropyridine-4-boronic acid, potassium phosphate, palladium catalyst, and triphenylarsine in dioxane and water.

    • Purge the mixture with nitrogen.

    • Heat the reaction to reflux for the required duration.

    • Cool the reaction, dilute with an organic solvent, and wash with water.

    • Purify the product via standard methods (e.g., chromatography).

Workflow for Suzuki coupling with 3-fluoropyridine-4-boronic acid.

Protocol 2: General Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates

While a specific protocol for this compound is not detailed in the searched literature, a general and highly effective method for aryltrifluoroborates has been established.

  • Reaction: General coupling of an aryl halide with a potassium aryltrifluoroborate.

  • Typical Reagents:

    • Aryl Halide (1.0 equiv)

    • Potassium Aryltrifluoroborate (1.4 - 2.0 equiv)

    • PdCl₂ (0.02 equiv)

    • PPh₃ (0.06 equiv)

    • Cs₂CO₃ (3.0 equiv)

  • Solvent: THF / H₂O

  • Temperature: 80 °C

  • Execution:

    • Combine the aryl halide, potassium aryltrifluoroborate, palladium catalyst, ligand, and cesium carbonate in a mixture of THF and water.

    • Heat the reaction at 80 °C until completion.

    • Cool the reaction and perform a standard aqueous workup.

    • Purify the product.

Table 2: Comparison of Representative Suzuki-Miyaura Coupling Conditions
Parameter3-Fluoropyridine-4-boronic acidGeneral K-Aryltrifluoroborate ProtocolKey Difference & Rationale
Boron Reagent Stoich. ~2.7 equiv~1.4 - 2.0 equivThe higher excess of boronic acid may be used to compensate for potential decomposition or boroxine formation.
Base K₃PO₄Cs₂CO₃Cesium carbonate is often highly effective in promoting the hydrolysis of the trifluoroborate and facilitating the catalytic cycle.
Solvent System Dioxane / H₂OTHF / H₂OBoth are common solvent systems for Suzuki couplings, chosen based on substrate solubility and reaction temperature.
Additives TriphenylarsineNone typically requiredAdditives may be needed for challenging boronic acid couplings to stabilize the catalyst or reactants.

Conclusion and Recommendations

Both 3-fluoropyridine-4-boronic acid and this compound are valuable reagents for the synthesis of fluorinated pyridine-containing compounds. The choice between them is a strategic one based on the specific needs of the project.

  • Choose 3-Fluoropyridine-4-boronic acid for:

    • Rapid, small-scale exploratory synthesis where reagent stability is less of a concern.

    • Situations where established in-house protocols already exist and have been optimized.

    • Cost-sensitive projects where the boronic acid may be more economical.

  • Choose this compound for:

    • High-throughput screening and library synthesis, where its reliability, accurate stoichiometry, and ease of handling are paramount.

    • Process development and scale-up, where batch-to-batch consistency and reagent stability are critical for reproducibility.

    • Complex, multi-step syntheses, where the robustness of the trifluoroborate allows it to be carried through several steps without degradation.

    • Reactions prone to side products, as the "slow-release" mechanism can lead to cleaner conversions and simplify purification.

Ultimately, this compound represents a more modern, robust, and operationally simple alternative to its corresponding boronic acid. For researchers in the pharmaceutical and agrochemical industries, the upfront investment in the trifluoroborate salt often pays dividends in reliability, reproducibility, and time savings.

References

  • Molander, G. A., & Figueroa, R. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 107(1), 113-152. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Lloyd-Jones, G. C., & Lennox, A. J. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9125-9128. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

  • PubChem. 3-Fluoropyridine-4-boronic acid. [Link]

  • Molander, G. A., & Biolatto, B. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8415-8423. [Link]

  • Molander, G. A., & Ito, T. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 8(10), 2031-2034. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(35), 8820-8822. [Link]

  • Google Patents. WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Kuivila, H. G., & Reuwer, J. F. (1966). Electrophilic Displacement Reactions. X. The Mechanism of the Protodeboronation of Areneboronic Acids. The Journal of Organic Chemistry, 31(7), 2147-2154. [Link]

  • Google Patents. US9174940B2 - TSH receptor antagonizing tetrahydroquinoline compounds.

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The Crucial Choice of Ligand in Suzuki-Miyaura Coupling of 3-Fluoropyridine-4-Trifluoroborate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of complex heterocyclic molecules is a cornerstone of innovation. Among these, 3-fluoropyridine derivatives are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for constructing the carbon-carbon bonds necessary to build these scaffolds. However, the success of this reaction, particularly with electron-deficient and sterically hindered substrates like 3-fluoropyridine-4-trifluoroborate, is critically dependent on the choice of ligand. This guide provides a head-to-head comparison of ligands for this challenging transformation, supported by experimental data, to inform your catalyst system selection.

The Challenge of Coupling 3-Fluoropyridine-4-Trifluoroborate

The Suzuki-Miyaura coupling of 3-fluoropyridine-4-trifluoroborate presents a unique set of challenges. The fluorine substituent, while often desirable in the final product for its ability to modulate physicochemical properties, renders the pyridine ring electron-deficient. This can impede the crucial oxidative addition step of the catalytic cycle. Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. The trifluoroborate group, while offering advantages in terms of stability and handling over boronic acids, also has its own reactivity profile that must be considered when selecting a ligand.

Head-to-Head Ligand Comparison: Performance and Mechanistic Insights

The choice of ligand directly influences the efficiency and selectivity of the Suzuki-Miyaura coupling. The ideal ligand should promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly active in the oxidative addition step.[1] Additionally, the ligand's steric bulk and electron-donating properties are crucial for facilitating both oxidative addition and reductive elimination, while minimizing side reactions.

Buchwald's Biaryl Phosphine Ligands: The Gold Standard

The Buchwald family of biaryl phosphine ligands, characterized by their steric bulk and electron-rich nature, have emerged as highly effective for a wide range of challenging Suzuki-Miyaura couplings, including those involving heteroaromatic substrates. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are particularly noteworthy.

The steric hindrance provided by the bulky cyclohexyl and biaryl groups promotes the formation of the active monoligated palladium species. The electron-rich nature of these phosphines enhances the electron density on the palladium center, which in turn facilitates the oxidative addition of the aryl or heteroaryl halide.

While direct comparative data for a broad range of ligands on 3-fluoropyridine-4-trifluoroborate is scarce, studies on closely related substrates, such as pyridine boronic acid derivatives, consistently demonstrate the superiority of Buchwald-type ligands in achieving high yields and suppressing side reactions. For instance, in the coupling of meso-substituted corroles, SPhos was found to be a highly effective ligand, leading to high yields of the desired products.[2]

Ferrocene-Based Ligands: A Robust Alternative

Ferrocene-based phosphine ligands, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), represent another important class of ligands for Suzuki-Miyaura couplings. The unique bite angle and electronic properties of dppf can lead to highly active and stable catalytic systems.

A study by Kitano and Arisawa on the Suzuki-Miyaura coupling of 4-pyridineboronic acid pinacol esters with aryl iodides provides valuable insights that can be extrapolated to the 3-fluoropyridine-4-trifluoroborate system.[1] Their work focused on suppressing the formation of phenylated impurities arising from the degradation of phosphine ligands like triphenylphosphine. They found that while Pd(dppf)Cl₂ was effective in promoting the desired coupling, it could also lead to the formation of byproducts under certain conditions. However, optimization of the base and solvent system allowed for high yields of the desired 4-arylpyridine with minimal impurity formation.

The table below summarizes some of the key findings from their study, which can serve as a starting point for optimizing the coupling of 3-fluoropyridine-4-trifluoroborate.

Ligand PrecursorBaseSolventYield of Desired Product (%)Phenylated Impurity (%)
Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃Toluene/H₂O (3/1)Good0.25
Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃TolueneHighNot Detected
Pd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂O (3/1)ModerateSignificant
Pd(dppe)Cl₂K₂CO₃Toluene/H₂O (3/1)Not Obtained-
Pd(xantphos)Cl₂K₂CO₃Toluene/H₂O (3/1)Not Obtained-

Data adapted from the study by Kitano and Arisawa on 4-pyridineboronic acid derivatives.[1] This data is intended to be illustrative of ligand performance on a related substrate and may not be directly transferable to 3-fluoropyridine-4-trifluoroborate without optimization.

This data highlights the critical role of the entire catalytic system (ligand, base, and solvent) in achieving optimal results. While dppf is a competent ligand, careful optimization is required to minimize side reactions. The bidentate ligands dppe and xantphos were found to be ineffective in this particular application, suggesting that for this class of substrates, monoligated palladium species or those with wider bite angles might be more active.

Other Phosphine Ligands and N-Heterocyclic Carbenes (NHCs)

While Buchwald and ferrocene-based ligands are often the first choice, other phosphine ligands and N-heterocyclic carbenes (NHCs) have also shown promise in Suzuki-Miyaura couplings of heteroaromatic compounds.

  • Trialkylphosphines: Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are known for their strong electron-donating ability and steric bulk, which can be beneficial for challenging couplings.[3]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, leading to robust catalysts that can be effective at low catalyst loadings and room temperature.[4]

The choice among these will depend on the specific coupling partners and the desired reaction conditions. High-throughput screening methods are increasingly being employed to rapidly identify the optimal ligand for a particular transformation from a large library of candidates.[5]

Mechanistic Rationale for Ligand Selection

The effectiveness of a given ligand is rooted in its influence on the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_ligand Ligand's Role Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxiAdd->ArPdX Trans Transmetalation ArPdX->Trans Ar'-B(OR)2 Base ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Trans->ArPdAr_prime RedEli Reductive Elimination ArPdAr_prime->RedEli RedEli->Pd0 ArAr_prime Ar-Ar' RedEli->ArAr_prime Bulky Steric Bulk Bulky->OxiAdd Promotes L dissociation (n=1, active species) Bulky->RedEli Induces C-C bond formation ElectronRich Electron-Rich ElectronRich->OxiAdd Facilitates e- transfer to Ar-X

Figure 1. The Suzuki-Miyaura catalytic cycle and the role of the ligand.

  • Oxidative Addition: Bulky ligands promote the dissociation of one or more ligand molecules from the palladium center, generating a highly reactive, coordinatively unsaturated Pd(0) species. Electron-rich ligands increase the electron density on the palladium, making it more nucleophilic and thus more reactive towards the aryl/heteroaryl halide.

  • Transmetalation: The ligand influences the rate of transmetalation, where the organic group is transferred from the boron reagent to the palladium center. The exact role of the ligand in this step is complex and can depend on the nature of the base and the boron species.

  • Reductive Elimination: The steric bulk of the ligand can facilitate the final reductive elimination step, where the two organic groups are coupled to form the desired product, regenerating the Pd(0) catalyst.

Experimental Protocol: A Starting Point for Optimization

The following protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-fluoropyridine-4-trifluoroborate with an aryl bromide. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • 3-Fluoropyridine-4-trifluoroborate

  • Aryl bromide

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or Toluene

  • Degassed water (if using a biphasic system)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).

  • Add the aryl bromide (1.0 equiv), 3-fluoropyridine-4-trifluoroborate (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Pd(OAc)₂, Ligand, Aryl Bromide, 3-Fluoropyridine-4-trifluoroborate, and Base in a Schlenk tube under inert atmosphere. start->reagents solvent Add anhydrous solvent. reagents->solvent react Heat reaction mixture with stirring. solvent->react monitor Monitor progress by TLC/LC-MS. react->monitor monitor->react Incomplete workup Cool, dilute, and perform aqueous workup. monitor->workup Reaction Complete purify Purify by column chromatography. workup->purify end End purify->end

Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The choice of ligand is paramount for the successful Suzuki-Miyaura coupling of 3-fluoropyridine-4-trifluoroborate. While a universally optimal ligand does not exist, bulky and electron-rich biaryl phosphine ligands, such as SPhos and XPhos, have demonstrated broad utility and are excellent starting points for optimization. Ferrocene-based ligands like dppf also offer a viable alternative, provided the reaction conditions are carefully tuned to minimize side reactions. A thorough understanding of the mechanistic roles of different ligand classes, coupled with systematic screening of reaction parameters, will empower researchers to efficiently synthesize these valuable fluorinated pyridine derivatives.

References

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic, or Cationic? A Case Study in Palladium-Catalyzed Aromatic C−F Bond Formation. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling.
  • de la Cruz, J., et al. (2018). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 16(3), 392-399.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Saha, A., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). The Royal Society of Chemistry.
  • Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). The Development of a Universal System for the Suzuki−Miyaura Coupling of Aryl and Vinyl Boronic Acids.
  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]

  • Vazquez-Quezada, L. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 655-662.
  • Maas, M., et al. (2021). What Can Reaction Databases Teach Us About Buchwald-Hartwig Cross-Couplings? ChemRxiv.
  • G. S. S. S. K. Reddy, et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions on meso-Substituted trans-A2B-Corroles. The Journal of Organic Chemistry, 82(15), 7938–7949.
  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Amines. Journal of the American Chemical Society, 131(36), 12898–12899.
  • NanoTemper Technologies. (2025). High-throughput investigation of macromolecular interactions for drug development using spectral shift technology. European Biophysics Journal.
  • Perez, F. A., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(16), 4252–4255.
  • ResearchGate. (2015). Can anyone recommend a ligand choice for buchwald coupling? Retrieved from [Link]

  • Muzalevskiy, V. M., et al. (2026). Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. The Journal of Organic Chemistry.
  • Viciu, M. S., et al. (2004). Synthesis and Characterization of N-Heterocyclic Carbene−Palladium(II) Complexes and Their Application in the Suzuki−Miyaura Reaction of Aryl Chlorides. Organometallics, 23(7), 1629–1635.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Potassium 3-fluoropyridine-4-trifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Precautionary Approach

Given the structure of potassium 3-fluoropyridine-4-trifluoroborate, it is prudent to handle it with the same precautions as other potentially hazardous organoboron compounds. Trifluoroborate salts are generally stable solids, but can pose risks upon exposure. Based on data from analogous compounds, such as potassium (4-fluorophenyl)trifluoroborate, potential hazards may include skin and eye irritation, as well as respiratory tract irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Core Principle: In the absence of specific data, always treat a chemical as potentially hazardous and take all necessary precautions to minimize exposure.[2]

Essential Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE must be worn:

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[3]

  • Body Protection: A standard laboratory coat is required.[2]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[4]

Disposal Procedures: A Step-by-Step Guide

The appropriate disposal method for this compound depends on the quantity of waste and local regulations. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5]

Disposal of Small Quantities (Less than 10 grams)

For small, uncontaminated quantities of the solid compound, the primary method of disposal is through a licensed chemical waste disposal service.

Step-by-Step Protocol:

  • Containment: Carefully transfer the solid waste into a clearly labeled, sealed container.[5][6] The label should include the full chemical name: "this compound".

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly strong acids.[5]

  • Documentation: Maintain a log of all chemical waste, noting the compound, quantity, and date of disposal.

  • Collection: Arrange for pickup by your institution's licensed hazardous waste disposal contractor.[4]

Disposal of Large Quantities (Greater than 10 grams)

Large quantities of this compound should never be disposed of in a landfill.[6][7] Professional disposal is required.

Step-by-Step Protocol:

  • Packaging: Securely package the material in a robust, sealed container, clearly labeled with the full chemical name and any relevant hazard information.

  • Professional Service: Contact a licensed hazardous waste disposal facility to arrange for collection and disposal.[4][6] This may involve incineration at a specialized facility equipped with flue gas scrubbing to handle potentially toxic combustion byproducts.[4][8]

Disposal of Contaminated Materials

Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be treated as hazardous waste.

Step-by-Step Protocol:

  • Collection: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.

  • Disposal: Dispose of the container through your institution's chemical waste program.

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent its spread.

Step-by-Step Protocol:

  • Evacuate and Ventilate: If the spill is large or generates dust, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or vacuum the material, minimizing dust generation.[6] Place the collected material in a sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., water, if the material is soluble and it is safe to do so), and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's environmental health and safety office.

Summary of Disposal Parameters

Parameter Recommendation Rationale
Small Quantities (<10g) Licensed Chemical Waste DisposalEnsures safe and compliant disposal of potentially hazardous material.
Large Quantities (>10g) Licensed Hazardous Waste IncinerationPrevents environmental contamination and ensures complete destruction of the compound.[4][8]
Contaminated Materials Treat as Hazardous WastePrevents the spread of chemical contamination.
Spill Cleanup Contain, Collect, and DecontaminateMinimizes exposure and environmental impact.

Disposal Decision Workflow

DisposalWorkflow start This compound Waste is_small Quantity < 10g? start->is_small spill Spill Occurs start->spill is_contaminated Is Material Contaminated? is_small->is_contaminated Yes large_or_contaminated Contact Licensed Hazardous Waste Disposal Service for Incineration is_small->large_or_contaminated No small_uncontaminated Collect in Labeled Container for Chemical Waste Pickup is_contaminated->small_uncontaminated No is_contaminated->large_or_contaminated Yes spill_procedure Contain, Collect, Decontaminate, and Dispose as Hazardous Waste spill->spill_procedure

Sources

×

Retrosynthesis Analysis

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Potassium 3-fluoropyridine-4-trifluoroborate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.